5-Bromo-3,4-dimethylbenzene-1,2-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3,4-dimethylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-4-5(2)8(11)7(10)3-6(4)9/h3H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZQTDJQVSDRAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379134 | |
| Record name | 5-bromo-3,4-dimethylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107100-16-3 | |
| Record name | 5-bromo-3,4-dimethylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-Bromo-3,4-dimethylbenzene-1,2-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a multi-step synthesis pathway for 5-Bromo-3,4-dimethylbenzene-1,2-diamine, a valuable intermediate in pharmaceutical and chemical research. The described methodology is based on established chemical transformations, including electrophilic aromatic substitution and reduction reactions. This document provides detailed experimental protocols, quantitative data, and a logical workflow to facilitate the successful synthesis of the target compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis, providing a clear overview of the expected outcomes.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Bromination | 3,4-Dimethylaniline | 5-Bromo-3,4-dimethylaniline | N-Bromosuccinimide (NBS) | Acetonitrile | ~70-80 | >95 |
| 2 | Nitration | 5-Bromo-3,4-dimethylaniline | 5-Bromo-3,4-dimethyl-2-nitroaniline | Nitric Acid, Sulfuric Acid | Acetic Anhydride | ~60-70 | >95 |
| 3 | Reduction | 5-Bromo-3,4-dimethyl-2-nitroaniline | This compound | Iron powder, Acetic Acid | Ethanol | ~80-90 | >98 |
Experimental Protocols
Step 1: Synthesis of 5-Bromo-3,4-dimethylaniline
This procedure outlines the regioselective bromination of 3,4-dimethylaniline using N-bromosuccinimide.
Materials:
-
3,4-Dimethylaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 3,4-dimethylaniline (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromo-3,4-dimethylaniline.
Step 2: Synthesis of 5-Bromo-3,4-dimethyl-2-nitroaniline
This protocol describes the nitration of 5-bromo-3,4-dimethylaniline.
Materials:
-
5-Bromo-3,4-dimethylaniline
-
Acetic anhydride
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Ethanol
Procedure:
-
In a flask, dissolve 5-bromo-3,4-dimethylaniline (1.0 eq) in acetic anhydride and cool the mixture to 0 °C.
-
Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the aniline solution, keeping the reaction temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous sodium bicarbonate solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain 5-bromo-3,4-dimethyl-2-nitroaniline.
Step 3: Synthesis of this compound
This final step involves the reduction of the nitro group to an amine.
Materials:
-
5-Bromo-3,4-dimethyl-2-nitroaniline
-
Iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 5-bromo-3,4-dimethyl-2-nitroaniline (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0 eq) and glacial acetic acid (catalytic amount) to the suspension.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualized Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic route for this compound.
An In-depth Technical Guide to 5-Bromo-3,4-dimethylbenzene-1,2-diamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3,4-dimethylbenzene-1,2-diamine is a valuable substituted aromatic diamine that serves as a key intermediate in the synthesis of a diverse range of chemical entities. Its unique structural features, including the presence of vicinal amino groups, a bromine atom, and methyl substituents on the benzene ring, make it a versatile building block for the preparation of pharmaceuticals, agrochemicals, dyes, and functional polymers. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its utility in research and development.
Chemical and Physical Properties
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BrN₂ | Chem-Impex, Fisher Scientific |
| Molecular Weight | 215.09 g/mol | Chem-Impex, Fisher Scientific |
| CAS Number | 107100-16-3 | Chem-Impex, Fisher Scientific |
| Appearance | Beige solid | Fisher Scientific |
| Melting Point | 70 - 74 °C | Fisher Scientific |
| Boiling Point | No information available | Fisher Scientific |
| Solubility | No information available | |
| Storage Conditions | 0-8°C | Chem-Impex |
Spectroscopic Data:
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not explicitly reported in the searched literature. However, the expected spectral characteristics can be predicted based on its structure. The ¹H NMR spectrum would likely show distinct signals for the aromatic proton, the two amine protons, and the two methyl groups. The ¹³C NMR spectrum would exhibit signals for the eight carbon atoms in the molecule. The IR spectrum would be characterized by N-H stretching vibrations of the primary amine groups. The mass spectrum should show a molecular ion peak corresponding to its molecular weight.
Synthesis
A definitive, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. A common approach for the synthesis of substituted o-phenylenediamines involves the reduction of the corresponding dinitro compound.
Proposed Synthetic Workflow:
Reactivity and Applications
The reactivity of this compound is primarily dictated by the two vicinal amino groups and the bromine atom. The diamine functionality allows for the formation of various heterocyclic systems, most notably benzimidazoles, through condensation reactions with aldehydes or carboxylic acids and their derivatives. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents.
3.1. Pharmaceutical Development
Substituted o-phenylenediamines are crucial precursors in the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of pharmacological activities. The resulting benzimidazole scaffold can be further functionalized, making this compound a valuable starting material in drug discovery programs.
3.2. Dye Manufacturing
Aromatic diamines are widely used in the synthesis of azo dyes and other colorants. The presence of the amino groups allows for diazotization and subsequent coupling reactions to produce vibrant and stable dyes.
3.3. Polymer Science
This compound can be utilized as a monomer in the synthesis of specialty polymers. The diamine functionality can react with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to form polyimides. These polymers may exhibit enhanced thermal stability and other desirable material properties.
Representative Reaction: Benzimidazole Synthesis
A key application of o-phenylenediamines is their condensation with aldehydes to form benzimidazoles. This reaction is a cornerstone in the synthesis of many pharmaceutical agents.
Experimental Protocols (Representative)
4.1. Representative Synthesis of a Substituted o-Phenylenediamine
This protocol is a general representation and may require optimization for the target molecule.
Materials:
-
Substituted dinitrobenzene precursor
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
Dissolve the substituted dinitrobenzene in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the flask at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize with a concentrated solution of sodium hydroxide until the solution is basic.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
4.2. Representative Synthesis of a 2-Substituted Benzimidazole
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
This compound
-
Aldehyde (R-CHO)
-
Ethanol or acetic acid (as solvent)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the aldehyde to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-substituted benzimidazole.
Safety and Handling
Based on the Safety Data Sheet for this compound, the compound is classified as a solid that may cause skin and eye irritation. It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in various fields, particularly in pharmaceutical and materials science. While detailed experimental and spectroscopic data are not extensively documented in publicly accessible literature, its structural features suggest a wide range of synthetic possibilities. Further research into the properties and reactivity of this compound is warranted to fully explore its utility in the development of novel molecules and materials. Researchers and drug development professionals can leverage its unique structure as a starting point for the design and synthesis of new chemical entities with desired biological or physical properties.
An In-depth Technical Guide to 5-Bromo-3,4-dimethylbenzene-1,2-diamine
CAS Number: 107100-16-3
This technical guide provides a comprehensive overview of 5-Bromo-3,4-dimethylbenzene-1,2-diamine, a versatile chemical intermediate for researchers, scientists, and professionals in drug development and material science. This document details its chemical properties, synthesis, and applications, with a focus on its role as a precursor in the synthesis of various heterocyclic compounds.
Chemical and Physical Properties
This compound, also known as 5-bromo-3,4-dimethyl-o-phenylenediamine, is a substituted aromatic diamine.[1][2] The presence of two adjacent amino groups and a bromine atom on the benzene ring makes it a highly reactive and useful building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 107100-16-3 | [1][3] |
| Molecular Formula | C₈H₁₁BrN₂ | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| Appearance | Not specified | |
| Melting Point | 70 °C | |
| Boiling Point | 314.7 °C at 760 mmHg | |
| Density | 1.506 g/cm³ | |
| Refractive Index | 1.65 | |
| Flash Point | 144.2 °C | |
| Storage | Store at 0-8°C | [1] |
Synthesis
A general workflow for such a synthesis is depicted below:
Caption: Plausible synthetic workflow for this compound.
Note: This is a generalized scheme, and the specific positions of nitration and bromination would need to be controlled through careful selection of reagents and reaction conditions.
Spectroscopic Data
Detailed experimental spectral data for this compound is not widely published. However, based on the structure, the expected spectral characteristics would be:
-
¹H NMR: Signals corresponding to the aromatic proton, the two methyl groups, and the two amine protons. The chemical shifts of the methyl groups would be in the range of 2.0-2.5 ppm. The aromatic proton would appear as a singlet in the aromatic region. The amine protons would likely appear as a broad singlet.
-
¹³C NMR: Signals for the eight carbon atoms, including the two methyl carbons, the four substituted aromatic carbons, and the two aromatic carbons bearing hydrogens.
-
FTIR: Characteristic peaks for N-H stretching of the primary amine groups (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (215.09 g/mol ), with a characteristic isotopic pattern for a bromine-containing compound.
Applications in Synthesis
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles and quinoxalines.[4][5] These heterocyclic systems are important scaffolds in many pharmaceutical and biologically active molecules.[1][6]
The general reaction for the synthesis of these heterocycles involves the condensation of the diamine with a suitable dicarbonyl compound or its equivalent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. usbio.net [usbio.net]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 5-Bromo-3,4-dimethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the key physicochemical properties of 5-Bromo-3,4-dimethylbenzene-1,2-diamine, a versatile intermediate compound used in various research and industrial applications.
Core Molecular Data
This compound is a substituted aromatic amine with significant applications in the synthesis of pharmaceuticals, dyes, and specialty polymers.[1] Its molecular structure, incorporating bromine and amine functional groups, allows for diverse chemical reactivity.[1]
A summary of its fundamental molecular properties is presented below.
Data Presentation: Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₁BrN₂ | Chem-Impex[1][2], Guidechem[3] |
| Molecular Weight | 215.09 g/mol | Chem-Impex[1][2][4], Fisher Scientific[5] |
| CAS Number | 107100-16-3 | Chem-Impex[1][2][4], Fisher Scientific[5] |
| PubChem ID | 2774624 | Chem-Impex[1][2][4] |
| Melting Point | 70 °C | Guidechem[3] |
Experimental Protocols & Methodologies
This section outlines the standard methodologies for the determination of the key physicochemical properties. These are generalized protocols and may be adapted based on specific laboratory equipment and conditions.
2.1. Molecular Weight Determination by Mass Spectrometry
-
Objective: To determine the exact molecular mass of the compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique such as Electrospray Ionization (ESI) to prevent fragmentation and observe the molecular ion peak.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Data Interpretation: The molecular weight is determined from the peak corresponding to the protonated molecule [M+H]⁺. The isotopic pattern, particularly the characteristic M and M+2 peaks for bromine, is used to confirm the presence of a single bromine atom.
-
2.2. Melting Point Determination
-
Objective: To determine the temperature at which the compound transitions from a solid to a liquid state.
-
Instrumentation: A digital melting point apparatus.
-
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.
-
Heating: The capillary tube is placed in the heating block of the apparatus.
-
Observation: The temperature is slowly increased, and the range from the initial melting (first appearance of liquid) to the final melting (complete liquefaction) is recorded.
-
Visualization of Data Workflow
The logical flow for determining the molecular weight of a chemical compound is illustrated below. This process begins with identifying the molecular formula and culminates in the final calculated molecular weight.
References
An In-depth Technical Guide to 5-Bromo-3,4-dimethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this document is intended for research and development purposes only. It is compiled from publicly available Safety Data Sheets (SDS) and scientific literature regarding the compound and its structural analogs. Specific experimental protocols and biological data for 5-Bromo-3,4-dimethylbenzene-1,2-diamine are limited. The experimental procedures outlined below are generalized examples and should be adapted and validated by qualified personnel.
Chemical Identity and Properties
This compound is a substituted aromatic amine that serves as a versatile intermediate in organic synthesis. Its molecular structure, featuring a bromine atom and two adjacent amine groups on a dimethylbenzene ring, allows for a variety of chemical transformations.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁BrN₂ | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| CAS Number | 107100-16-3 | [2] |
| Appearance | Beige solid | [3] |
| Melting Point | 70 - 74 °C (158 - 165.2 °F) | [3] |
| Boiling Point | No information available | [3] |
| Solubility | No information available | |
| Storage Temperature | 4°C or 0-8°C | [1][2] |
Safety and Hazard Information
This compound is classified as hazardous. Adherence to strict safety protocols is mandatory when handling this chemical.
Table 2: Hazard Identification and Classification
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity - Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Table 3: Safety and Handling Precautions
| Precautionary Statement | Description |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
Source:[3]
Potential Applications
This compound is primarily utilized as a building block in the synthesis of more complex molecules. Its bifunctional nature, with two nucleophilic amine groups and a bromine atom amenable to cross-coupling reactions, makes it a valuable precursor in several fields:
-
Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceuticals.[2]
-
Dye and Pigment Manufacturing: The compound is used in the production of colorants for textiles and coatings.[1][3]
-
Polymer Science: It can be incorporated into specialty polymers to enhance properties such as thermal stability and mechanical strength.[2]
-
Organic Synthesis: It is a versatile reagent for creating complex molecular architectures.[2]
-
Analytical Chemistry: It can act as a reagent in various analytical methods.[2]
Experimental Protocols (Generalized)
Disclaimer: The following protocols are generalized procedures for compounds with similar functional groups. These are not specific to this compound and must be adapted and optimized by the user.
General Protocol for Use in a Coupling Reaction (e.g., Buchwald-Hartwig Amination)
This protocol describes a general procedure for the coupling of an aryl amine with an aryl halide, a common application for compounds like this compound.
-
Reaction Setup: In a nitrogen-purged glovebox, a reaction vessel is charged with the aryl halide, this compound, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added to the reaction vessel.
-
Reaction Execution: The reaction mixture is sealed and heated to the desired temperature (typically 80-120 °C) with vigorous stirring for the required reaction time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the catalyst. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Protocol for Cytotoxicity Screening (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic potential of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: A stock solution of this compound in DMSO is prepared and serially diluted to the desired concentrations in cell culture medium. The old medium is removed from the cells, and the cells are treated with the compound-containing medium. A vehicle control (DMSO) is also included.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle control, and the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined.
Visualizations
References
5-Bromo-3,4-dimethylbenzene-1,2-diamine physical properties
An In-Depth Technical Guide to 5-Bromo-3,4-dimethylbenzene-1,2-diamine
This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of this compound. This versatile aromatic diamine serves as a crucial intermediate in various fields of chemical synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical Identity and Properties
This compound, also known by its synonym 5-Bromo-3,4-dimethyl-o-phenylenediamine, is a substituted aromatic amine with the CAS Number 107100-16-3.[1][2][3][4][5][6] Its structure, featuring a bromine atom and two adjacent amine groups on a dimethylbenzene ring, allows for diverse reactivity, making it a valuable building block for complex organic molecules.[1][2]
Physical and Chemical Data
The key physical and chemical properties of this compound are summarized in the table below. This data is essential for designing experimental conditions, ensuring safe handling, and predicting the compound's behavior in various chemical environments.
| Property | Value | Source |
| CAS Number | 107100-16-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₁₁BrN₂ | [1][2][3][4][5] |
| Molecular Weight | 215.09 g/mol | [1][2][3][4][5] |
| Melting Point | 70 °C | [3] |
| Boiling Point | 314.7 °C at 760 mmHg | [3] |
| Density | 1.506 g/cm³ | [3] |
| Refractive Index | 1.65 | [3] |
| Flash Point | 144.2 °C | [3] |
| pKa (Predicted) | 3 ± 0.10 | [3] |
| logP | 3.39270 | [3] |
| Storage Temperature | 0-8 °C | [1][2][4][6] |
Experimental Protocols
While specific protocols for determining each physical property of this exact compound are not detailed in the provided results, a general experimental protocol for its synthesis can be inferred from related compounds. The synthesis of brominated phenylenediamines often involves the reduction of a corresponding nitroaniline precursor.
Representative Synthesis Protocol: Reduction of a Nitroaniline Precursor
This protocol is adapted from the synthesis of the related compound, 5-bromo-3-methylbenzene-1,2-diamine, and illustrates a common method for preparing aromatic diamines.[7]
Objective: To synthesize a brominated diamine from its nitroaniline precursor.
Materials:
-
4-bromo-2,3-dimethyl-6-nitroaniline (precursor)
-
Stannous chloride (SnCl₂)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
A suspension of the starting material, 4-bromo-2,3-dimethyl-6-nitroaniline, is prepared in ethanol.
-
Stannous chloride (SnCl₂) is added to the suspension.[7]
-
The reaction mixture is heated to reflux and maintained for several hours (e.g., 14 hours) until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).[7]
-
After cooling to room temperature, the solvent is removed under vacuum.[7]
-
The resulting residue is diluted with ethyl acetate and partitioned with a saturated aqueous sodium bicarbonate solution and water.[7]
-
The mixture may form a slurry, which is then filtered through a Celite pad. The filter cake is washed multiple times with ethyl acetate.[7]
-
The combined organic filtrate is washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.[7]
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to yield the crude product, this compound.[7]
-
Further purification can be achieved through techniques such as column chromatography or recrystallization.
Caption: General workflow for the synthesis and purification of this compound.
Applications and Utility
This compound is a key intermediate in organic synthesis with significant applications in several industrial and research areas. Its functional groups provide favorable reactivity and versatility.[2]
-
Pharmaceutical Development: This compound serves as a building block in the synthesis of various pharmaceuticals, enabling the development of new therapeutic agents for specific diseases.[1][2]
-
Dye and Pigment Manufacturing: It is involved in the production of dyes and pigments, contributing to vibrant and stable colors for textiles and coatings.[1][2]
-
Polymer Science: The chemical is used in the formulation of specialty polymers to enhance material properties such as thermal stability and mechanical strength.[2]
-
Agrochemicals: It is utilized in the synthesis of new agrochemical products.[1][2]
-
Analytical Chemistry: It can act as a reagent in certain analytical methods for the detection and quantification of other substances.[2]
Caption: Key application areas for this compound.
References
Technical Guide: Solubility of 5-Bromo-3,4-dimethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5-Bromo-3,4-dimethylbenzene-1,2-diamine, a key intermediate in various fields of organic synthesis, including pharmaceutical and dye manufacturing.[1] Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. It includes a summary of physicochemical properties, representative solubility data for structurally related aromatic diamines, and a detailed, generalized protocol for solubility assessment using the isothermal shake-flask method. A logical workflow is also presented to guide the experimental process.
Introduction
This compound is a substituted aromatic diamine whose bromine and amine functional groups offer diverse reactivity, making it a valuable building block for complex molecular structures.[1] Its applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals underscore the importance of understanding its physicochemical properties.[1][2]
Solubility is a critical parameter in drug development and chemical synthesis. It influences reaction kinetics, dictates the choice of appropriate solvents for synthesis and purification, and is a key determinant of a compound's bioavailability and formulation feasibility. This guide provides the necessary protocols and context for researchers to systematically determine the solubility profile of this compound in various organic solvents.
Physicochemical Properties
A summary of the known physicochemical properties for this compound is presented below. Researchers should verify these properties with their specific material source.
| Property | Value |
| CAS Number | 160890-50-6 |
| Molecular Formula | C₈H₁₁BrN₂ |
| Molecular Weight | 215.09 g/mol |
| Appearance | Solid (form and color may vary) |
| Synonyms | 5-Bromo-3,4-dimethyl-o-phenylenediamine |
Solubility Data
The following table presents solubility data for unsubstituted phenylenediamine isomers to offer a qualitative and quantitative context.
Table 1: Experimentally Determined Solubility of Phenylenediamine Isomers
| Compound | Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| o-Phenylenediamine | Water | 20 | 39.3 | [4] |
| m-Phenylenediamine | Water | 20 | 429 | [4] |
| p-Phenylenediamine | Water | 20 | 31 | [4] |
| m-Phenylenediamine | Methanol | Room Temp. | Soluble | [5] |
| m-Phenylenediamine | Ethanol | Room Temp. | Soluble | [5] |
| m-Phenylenediamine | Chloroform | Room Temp. | Soluble | [5] |
| m-Phenylenediamine | Acetone | Room Temp. | Soluble | [5] |
| m-Phenylenediamine | Benzene | Room Temp. | Very Slightly Soluble | [5] |
| p-Phenylenediamine | Water | Not Specified | Soluble | [6] |
| p-Phenylenediamine | Alcohol | Not Specified | Soluble | [6] |
| p-Phenylenediamine | Ether | Not Specified | Soluble | [6] |
| p-Phenylenediamine | Chloroform | Not Specified | Soluble | [6] |
| p-Phenylenediamine | Acetone | Not Specified | Soluble | [6] |
Note: This data is for unsubstituted phenylenediamines and should be used as a general guide only. The bromo and dimethyl substituents on the target compound will alter its solubility profile.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the thermodynamic solubility of this compound in organic solvents using the isothermal shake-flask method. This method is considered a reliable technique for measuring equilibrium solubility.[7][8]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with screw caps or flasks with stoppers
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation is reached.[8]
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A duration of 24-48 hours is common, but the optimal time should be determined experimentally.[9][10]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions and the diluted sample solution.
-
Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in desired units, such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the shake-flask solubility determination protocol.
Caption: Workflow for determining solubility via the shake-flask method.
Conclusion
While specific quantitative solubility data for this compound remains to be published, this guide provides researchers and drug development professionals with the necessary tools to generate this critical information. By following the detailed experimental protocol for the shake-flask method and considering the solubility of related aromatic diamines, a comprehensive understanding of the compound's solubility profile can be achieved. This knowledge is indispensable for optimizing its use in synthesis, purification, and the development of new chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. scribd.com [scribd.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. bioassaysys.com [bioassaysys.com]
Spectroscopic Characterization of 5-Bromo-3,4-dimethylbenzene-1,2-diamine: A Technical Guide
Introduction: 5-Bromo-3,4-dimethylbenzene-1,2-diamine is a chemical intermediate of significant interest in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structural elucidation is paramount for ensuring the purity and identity of synthesized compounds. This technical guide provides a summary of the expected spectral data (NMR, IR, MS) for this compound. It is important to note that publicly available experimental spectral data for this compound is limited. Therefore, the data presented herein is based on established spectroscopic principles and predictive models. This document also outlines the standard experimental protocols for acquiring such data.
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR) data and the expected key infrared (IR) and mass spectrometry (MS) characteristics for this compound.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 6.8 | Singlet | 1H | Ar-H |
| ~ 4.0 - 5.0 | Broad Singlet | 4H | -NH₂ |
| ~ 2.2 | Singlet | 3H | Ar-CH₃ |
| ~ 2.1 | Singlet | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) ppm | Assignment |
| ~ 140 | C -NH₂ |
| ~ 138 | C -NH₂ |
| ~ 132 | C -Br |
| ~ 125 | C -CH₃ |
| ~ 120 | C -CH₃ |
| ~ 115 | Ar-C H |
| ~ 20 | Ar-C H₃ |
| ~ 19 | Ar-C H₃ |
Table 3: Expected Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400 - 3200 | N-H | Amine stretching (typically two bands for -NH₂) |
| 3100 - 3000 | C-H | Aromatic C-H stretching |
| 2950 - 2850 | C-H | Aliphatic C-H stretching (methyl groups) |
| 1620 - 1580 | C=C | Aromatic ring stretching |
| 1500 - 1400 | C=C | Aromatic ring stretching |
| 1300 - 1200 | C-N | Amine C-N stretching |
| ~ 600 | C-Br | Carbon-bromine stretching |
Table 4: Expected Mass Spectrometry Data
| m/z Value | Ion | Comments |
| 214/216 | [M]⁺ | Molecular ion peak, showing a characteristic ~1:1 ratio for the bromine isotopes (⁷⁹Br and ⁸¹Br). |
| 199/201 | [M - CH₃]⁺ | Loss of a methyl group. |
| 135 | [M - Br]⁺ | Loss of the bromine atom. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of solid this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Phase the resulting spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, clean spatula tip of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
-
Sample Preparation and Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Ionization:
-
Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation information. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization method, often preserving the molecular ion.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺). For this compound, look for the characteristic isotopic pattern of bromine.
-
Analyze the fragmentation pattern to identify key fragment ions, which can provide further structural information.
-
Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
Commercial Availability and Synthesis of 5-Bromo-3,4-dimethylbenzene-1,2-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 5-Bromo-3,4-dimethylbenzene-1,2-diamine (CAS Number: 107100-16-3), a key intermediate in various fields of chemical synthesis. Additionally, a plausible synthetic route is outlined for research and development purposes where commercial acquisition is not feasible or desirable.
Chemical Identity and Properties
This compound is a substituted aromatic diamine that serves as a versatile building block in organic synthesis. Its structure incorporates a bromine atom and two amine functional groups on a dimethylbenzene core, offering multiple reaction sites for the construction of complex molecules.
| Property | Value |
| CAS Number | 107100-16-3 |
| Molecular Formula | C₈H₁₁BrN₂ |
| Molecular Weight | 215.09 g/mol [1][2] |
| Synonyms | 5-Bromo-3,4-dimethyl-o-phenylenediamine, 6-Bromo-3,4-diamino-o-xylene |
| Physical Appearance | Solid |
| Melting Point | 70 °C |
| Storage Conditions | Store at 0-8°C[2] |
Commercial Availability
This compound is readily available from a number of chemical suppliers catering to the research and development market. The purity and available quantities can vary between suppliers.
| Supplier | Purity | Available Quantities |
| Chem-Impex International | Not specified | Grams to kilograms |
| United States Biological | Highly Purified[3] | Grams |
| Win-Win Chemical Co. Ltd. | 98%[4] | Grams to kilograms[4] |
| BLDpharm | Not specified | Grams |
| Aladdin Scientific | Not specified | 1 gram[1] |
Note: This is not an exhaustive list of all potential suppliers. Pricing and availability are subject to change and should be verified with the respective vendors.
Applications in Research and Development
The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of a variety of target molecules, particularly in the following areas:
-
Pharmaceutical Development: As a precursor for the synthesis of bioactive compounds and novel therapeutic agents.[5]
-
Dye Manufacturing: Utilized in the creation of vibrant and stable colorants and pigments.[5]
-
Agrochemicals: A building block for the development of new pesticides and herbicides.[5]
-
Polymer Science: Incorporated into specialty polymers to enhance their material properties.[5]
Plausible Synthesis Route
A more direct, though potentially less regioselective, approach would be the direct bromination of 3,4-dimethylbenzene-1,2-diamine. However, protecting the amine groups prior to bromination is often necessary to prevent side reactions and control the position of bromination. A common method for this is acetylation.
The following diagram illustrates a logical workflow for either purchasing the compound or proceeding with a plausible synthesis.
Representative Experimental Protocol: Synthesis of 4-Bromo-o-phenylenediamine
While a specific protocol for the target molecule is elusive, the following is a representative, generalized procedure for the bromination of an o-phenylenediamine, which can be adapted by skilled chemists. This procedure outlines the synthesis of 4-bromo-o-phenylenediamine and involves protection of the amine groups, followed by bromination and subsequent deprotection.
Step 1: Acetylation of o-Phenylenediamine
-
In a suitable reaction vessel, dissolve o-phenylenediamine in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for a designated period to ensure complete diacetylation.
Step 2: Bromination of the Diacetylated Intermediate
-
To the solution from Step 1, add a brominating agent. A safer alternative to liquid bromine is the in-situ generation of bromine from sodium bromide and hydrogen peroxide.[6]
-
Control the reaction temperature, as bromination is an exothermic process.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
Step 3: Hydrolysis of the Brominated Intermediate
-
Upon completion of the bromination, the reaction mixture is worked up to isolate the crude 4-bromo-diacetyl-o-phenylenediamine.
-
The crude product is then subjected to hydrolysis to remove the acetyl protecting groups. This is typically achieved by heating in an aqueous solution of a strong base, such as sodium hydroxide.[6]
-
After hydrolysis, the pH is adjusted to precipitate the desired 4-bromo-o-phenylenediamine.
Step 4: Purification
-
The crude product is collected by filtration.
-
Purification is typically achieved by recrystallization from a suitable solvent to yield the final product with high purity.
The following diagram illustrates this plausible synthetic pathway.
This technical guide serves as a starting point for researchers and professionals working with this compound. For procurement, it is recommended to contact the suppliers directly for the most up-to-date information on availability, purity, and pricing. For synthesis, the provided route is a general guideline and would require optimization and validation in a laboratory setting.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. usbio.net [usbio.net]
- 4. This compound cas no. 107100-16-3 98%, CasNo.107100-16-3 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
Methodological & Application
Application Notes: 5-Bromo-3,4-dimethylbenzene-1,2-diamine in Organic Synthesis
Introduction
5-Bromo-3,4-dimethylbenzene-1,2-diamine is a substituted aromatic diamine that serves as a versatile building block in organic synthesis. Its core structure, an o-phenylenediamine, is a key precursor for the synthesis of a variety of heterocyclic compounds. The presence of a bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the two methyl groups influence the solubility and electronic properties of the resulting molecules. This document outlines the primary applications of this reagent, focusing on the synthesis of benzimidazoles and quinoxalines, which are important scaffolds in medicinal chemistry and materials science.
The primary utility of o-phenylenediamines, including the title compound, lies in their reaction with 1,2-dicarbonyl compounds or their equivalents to form a range of fused heterocyclic systems. The specific substitution pattern of this compound (bromo and two methyl groups) makes it a valuable precursor for creating derivatives with potential applications in drug discovery and as organic electronic materials.
Key Applications
Synthesis of Substituted Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This compound can be readily converted to benzimidazole derivatives through condensation with aldehydes. The resulting 6-bromo-5,7-dimethylbenzimidazole can then undergo further modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, at the bromine position to introduce diverse substituents.
Experimental Workflow for Benzimidazole Synthesis
Caption: Workflow for the synthesis of benzimidazoles.
Synthesis of Quinoxaline Derivatives
Quinoxalines are another important class of nitrogen-containing heterocycles. They are synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. These structures are of interest due to their applications in pharmaceuticals, dyes, and as electron-accepting materials in organic electronics. The bromine atom on the quinoxaline ring synthesized from this compound can be used to tune the electronic properties of the molecule or to attach it to a polymer backbone.
General Reaction Scheme for Quinoxaline Synthesis
Caption: Synthesis of quinoxalines from o-phenylenediamines.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-(4-chlorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole
This protocol describes the synthesis of a substituted benzimidazole from this compound and 4-chlorobenzaldehyde.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 4-chlorobenzaldehyde (1.05 eq) in ethanol.
-
Add sodium metabisulfite (1.5 eq) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure benzimidazole derivative.
Data Presentation
| Reactant 1 | Reactant 2 | Product | Solvent | Yield (%) |
| This compound | 4-Chlorobenzaldehyde | 6-Bromo-2-(4-chlorophenyl)-5,7-dimethyl-1H-benzo[d]imidazole | Ethanol | ~85-95 |
| This compound | Benzaldehyde | 6-Bromo-5,7-dimethyl-2-phenyl-1H-benzo[d]imidazole | Ethanol | ~90-98 |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.
Protocol 2: Synthesis of 6-Bromo-2,3-diphenyl-5,7-dimethylquinoxaline
This protocol details the synthesis of a substituted quinoxaline via the condensation of this compound with benzil.
Materials:
-
This compound
-
Benzil
-
Ethanol
-
Glacial acetic acid
-
Deionized water
-
Hexane
Procedure:
-
Suspend this compound (1.0 eq) and benzil (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux for 2-3 hours. The product often precipitates out of the solution upon formation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, and then place it in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol and then with cold deionized water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure quinoxaline derivative.
Data Presentation
| Reactant 1 | Reactant 2 | Product | Solvent | Yield (%) |
| This compound | Benzil | 6-Bromo-2,3-diphenyl-5,7-dimethylquinoxaline | Ethanol | >90 |
| This compound | Glyoxal | 6-Bromo-5,7-dimethylquinoxaline | Ethanol | ~80-90 |
Note: Yields are representative and can vary based on reaction scale and purification efficiency.
Further Synthetic Potential
The bromine atom on the benzimidazole and quinoxaline scaffolds synthesized from this compound is a key feature for further synthetic elaboration.
Logical Flow for Post-Synthesis Modification
Caption: Cross-coupling reactions for functionalization.
These cross-coupling reactions allow for the introduction of a wide variety of functional groups, enabling the synthesis of large libraries of compounds for screening in drug discovery programs or for the development of new organic materials with tailored electronic and photophysical properties. The strategic placement of the bromine atom, guided by the starting diamine, provides a reliable and versatile route to complex molecular architectures.
Application Notes and Protocols: 5-Bromo-3,4-dimethylbenzene-1,2-diamine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3,4-dimethylbenzene-1,2-diamine is a versatile aromatic diamine that serves as a key intermediate in the synthesis of various heterocyclic compounds with significant potential in pharmaceutical development.[1] Its unique substitution pattern, featuring a bromine atom and two methyl groups, allows for the creation of diverse molecular scaffolds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of quinoxaline derivatives, a class of compounds known for their broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[2][3][4]
Application: Synthesis of Quinoxaline Derivatives as Potential Kinase Inhibitors
Quinoxaline scaffolds are prevalent in a multitude of biologically active compounds and approved pharmaceuticals. Their planar structure allows them to interact with various biological targets, including the ATP-binding site of kinases. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The synthesis of substituted quinoxalines is a promising strategy for the development of novel kinase inhibitors.
The primary synthetic route to quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. In the case of this compound, this reaction leads to the formation of 6-bromo-7,8-dimethylquinoxaline derivatives. The bromine atom on the quinoxaline ring provides a valuable handle for further functionalization through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity.
Experimental Protocol: Synthesis of 6-Bromo-7,8-dimethyl-1,4-dihydroquinoxaline-2,3-dione
This protocol describes the synthesis of a key quinoxaline intermediate from this compound and oxalic acid. This intermediate can be further modified to generate a library of potential kinase inhibitors.
Materials:
-
This compound
-
Oxalic acid dihydrate
-
4 M Hydrochloric acid
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 10 mmol of this compound in 50 mL of ethanol.
-
To this solution, add a solution of 11 mmol of oxalic acid dihydrate in 50 mL of 4 M hydrochloric acid.
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold distilled water (2 x 20 mL) and then with cold ethanol (2 x 20 mL).
-
Dry the product under vacuum to obtain 6-Bromo-7,8-dimethyl-1,4-dihydroquinoxaline-2,3-dione.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Outcome:
The procedure is expected to yield the desired 6-Bromo-7,8-dimethyl-1,4-dihydroquinoxaline-2,3-dione as a solid. The yield and purity should be determined by standard analytical techniques (e.g., weighing the final product and obtaining melting point and spectroscopic data).
Data Presentation: Biological Activity of Structurally Related Quinoxaline Derivatives
| Compound/Derivative Class | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
| 6-Bromo-quinoxaline derivatives | Pim-1 Kinase | Submicromolar | [5] |
| 6-Bromo-quinoxaline derivatives | Pim-2 Kinase | Submicromolar | [5] |
| Dibromo-substituted quinoxaline | Apoptosis Signal-Regulated Kinase 1 (ASK1) | 30.17 nM | [6] |
| Quinoxaline derivative VIIIc | HCT116 (Colon Carcinoma) | 2.5 µM | [7] |
| Quinoxaline derivative XVa | HCT116 (Colon Carcinoma) | 4.4 µM | [7] |
| Quinoxaline derivative 4i | A549 (Lung Cancer) | 3.902 µM | [8] |
| Quinoxalinone derivative ST4j | JAK2 Kinase | 13.00 nM | [9] |
| Quinoxalinone derivative ST4j | JAK3 Kinase | 14.86 nM | [9] |
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic workflow for quinoxaline-based kinase inhibitors.
Hypothetical Kinase Inhibition Signaling Pathway
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.
Conclusion
This compound is a valuable starting material for the synthesis of 6-bromo-7,8-dimethylquinoxaline derivatives. Given the well-documented biological activities of the quinoxaline scaffold, particularly as kinase inhibitors, this synthetic avenue holds significant promise for the discovery of novel therapeutic agents. The provided protocol offers a straightforward method for accessing a key intermediate, which can be further diversified to generate a library of compounds for biological screening. The data on related bromo-quinoxaline derivatives strongly support the potential for these new compounds to exhibit potent and selective inhibition of various kinases implicated in cancer and other diseases. Further research into the synthesis and biological evaluation of this class of compounds is warranted.
References
- 1. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Bromo-3,4-dimethylbenzene-1,2-diamine as a Versatile Building Block for Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-Bromo-3,4-dimethylbenzene-1,2-diamine as a key starting material for the synthesis of various heterocyclic compounds. This versatile diamine serves as a valuable scaffold in medicinal chemistry and materials science due to the presence of reactive amine functionalities and a bromine atom, which allows for further structural modifications. The primary applications detailed herein focus on the synthesis of benzimidazoles, quinoxalines, and phenazines, classes of compounds renowned for their diverse biological activities and material properties.
Synthesis of Substituted Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds possessing a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The reaction of this compound with various reagents provides a straightforward route to novel substituted benzimidazoles.
A key synthetic strategy involves a two-step process: an initial coupling reaction followed by cyclization to form the benzimidazole core. A specific example is the synthesis of (S)-3-(6,7-dimethyl-1H-benzo[d]imidazol-5-yl)-4-(4-propoxyphenyl)oxazolidin-2-one, a compound with potential applications in drug discovery.
Quantitative Data for Benzimidazole Synthesis
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product | Yield (%) |
| 1. Coupling | This compound (0.097g, 0.45mmol) | (S)-4-(4-propoxyphenyl)oxazolidin-2-one (0.1g, 0.45mmol) | Copper(I) iodide (0.009g, 0.045mmol), Cesium fluoride (0.137g, 0.9mmol), Cyclohexane-1,2-diamine (0.006mL, 0.05mmol) | Dioxane (4mL) | 95°C, 48 hours | (S)-3-(4,5-diamino-2,3-dimethylphenyl)-4-(4-propoxyphenyl)oxazolidin-2-one | 12.5 |
| 2. Cyclization | (S)-3-(4,5-diamino-2,3-dimethylphenyl)-4-(4-propoxyphenyl)oxazolidin-2-one | Triethyl orthoformate | - | Neat | Reflux, 30 minutes | (S)-3-(6,7-dimethyl-1H-benzo[d]imidazol-5-yl)-4-(4-propoxyphenyl)oxazolidin-2-one | 39.1 |
Experimental Protocol: Synthesis of (S)-3-(6,7-dimethyl-1H-benzo[d]imidazol-5-yl)-4-(4-propoxyphenyl)oxazolidin-2-one[1][2]
Step 1: Synthesis of (S)-3-(4,5-diamino-2,3-dimethylphenyl)-4-(4-propoxyphenyl)oxazolidin-2-one
-
To a reaction flask, add this compound (0.097 g, 0.45 mmol), (S)-4-(4-propoxyphenyl)oxazolidin-2-one (0.1 g, 0.45 mmol), copper(I) iodide (0.009 g, 0.045 mmol), and cesium fluoride (0.137 g, 0.9 mmol).
-
Purge the flask with argon.
-
Add a solution of cyclohexane-1,2-diamine (0.006 mL, 0.05 mmol) in 4 mL of dioxane to the flask.
-
Stir the reaction mixture at 95°C for 48 hours.
-
Cool the reaction to 45°C and filter through a pad of celite.
-
Wash the celite pad with warm dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the intermediate product by flash chromatography using a chloroform-methanol gradient (0-10%) to yield the product (0.020 g, 12.5%).
Step 2: Synthesis of (S)-3-(6,7-dimethyl-1H-benzo[d]imidazol-5-yl)-4-(4-propoxyphenyl)oxazolidin-2-one
-
Dissolve the intermediate from Step 1 in triethyl orthoformate.
-
Reflux the solution for 30 minutes.
-
After cooling, remove the excess triethyl orthoformate under reduced pressure.
-
Purify the final product by flash chromatography using a chloroform-methanol gradient (0-10%) to yield the title compound (0.008 g, 39.1%).
Synthesis of Quinoxalines (Generalized Protocol)
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. A common and effective method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While a specific experimental protocol for this compound was not found in the surveyed literature, the following generalized protocol can be adapted.
Quantitative Data for a Representative Quinoxaline Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |
| Substituted o-phenylenediamine (1 mmol) | Benzil (1 mmol) | Acetic Acid | Ethanol | Reflux, 2-4 hours | 2,3-Diphenyl-substituted quinoxaline |
Experimental Protocol: General Synthesis of 6-Bromo-7,8-dimethyl-2,3-diphenylquinoxaline
-
In a round-bottom flask, dissolve this compound (1 mmol) and benzil (1 mmol) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoxaline derivative.
Synthesis of Phenazines (Generalized Protocol)
Experimental Protocol: General Synthesis of a Bromo-dimethyl-phenazine Derivative
-
Dissolve this compound in a suitable solvent such as nitrobenzene or dimethyl sulfoxide (DMSO).
-
Add an oxidizing agent (e.g., air, ferric chloride, or lead oxide).
-
Heat the reaction mixture at an elevated temperature (e.g., 150-200°C) for several hours.
-
Monitor the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture and pour it into water or an appropriate non-solvent to precipitate the product.
-
Collect the crude product by filtration.
-
Purify the product by column chromatography or recrystallization.
Disclaimer: The provided generalized protocols are based on established chemical principles for the synthesis of the respective heterocyclic systems. Researchers should conduct their own literature search for the most up-to-date and specific methods and perform appropriate reaction optimization and safety assessments before implementation.
Application Notes & Protocols: Synthesis of Novel Quinoxaline Scaffolds from 5-Bromo-3,4-dimethylbenzene-1,2-diamine
Audience: Researchers, scientists, and drug development professionals.
Introduction Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1][2] They are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, making them privileged scaffolds in medicinal chemistry and drug discovery.[3][4] A primary and efficient method for synthesizing the quinoxaline ring system is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[5]
This document provides detailed application notes and experimental protocols for the reaction of 5-Bromo-3,4-dimethylbenzene-1,2-diamine with various dicarbonyl compounds. This specific diamine is a valuable starting material as it introduces bromine and methyl substituents onto the quinoxaline core.[6] The bromine atom, in particular, serves as a versatile synthetic handle for post-condensation modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the development of diverse compound libraries for therapeutic screening.[7]
Core Reaction: Quinoxaline Synthesis
The fundamental reaction involves the cyclocondensation of this compound with a 1,2-dicarbonyl compound (such as glyoxal, diacetyl, or benzil) to yield a 6-bromo-7,8-dimethyl-substituted quinoxaline derivative. The reaction is typically catalyzed by a mild acid and can be performed under conventional heating or microwave irradiation for improved efficiency.[1][8]
Caption: General reaction scheme for the synthesis of quinoxaline derivatives.
Experimental Protocols
The following protocols outline methods for synthesizing various 6-bromo-7,8-dimethylquinoxaline derivatives.
Protocol A: Conventional Synthesis of 6-Bromo-2,3,7,8-tetramethylquinoxaline
This protocol describes the reaction with diacetyl (butane-2,3-dione) under standard reflux conditions.
Materials:
-
This compound (1 mmol, 215.1 mg)
-
Diacetyl (butane-2,3-dione) (1.1 mmol, 95.8 mg, 0.097 mL)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
Dissolve this compound in ethanol in the round-bottom flask.
-
Add diacetyl to the solution, followed by the catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product may precipitate upon cooling or solvent reduction. If not, add cold water to induce precipitation.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 6-Bromo-2,3,7,8-tetramethylquinoxaline.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol B: Green Synthesis of 6-Bromo-7,8-dimethyl-2,3-diphenylquinoxaline
This protocol details an environmentally benign synthesis using benzil in water, a green solvent.[9]
Materials:
-
This compound (1 mmol, 215.1 mg)
-
Benzil (1 mmol, 210.2 mg)
-
Water (10 mL)
-
Iodine (catalytic amount, ~5 mol%)
-
Reaction vessel with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
Combine the diamine, benzil, and a catalytic amount of iodine in water in the reaction vessel.[9]
-
Stir the mixture vigorously and heat to reflux for 60-120 minutes. Monitor the reaction by TLC.[9]
-
After completion, cool the mixture to room temperature.
-
The solid product will precipitate out of the aqueous solution.
-
Isolate the product by filtration and wash thoroughly with hot water to remove any unreacted starting materials.[9]
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.
-
Characterize the final product, 6-Bromo-7,8-dimethyl-2,3-diphenylquinoxaline.
Caption: General experimental workflow for quinoxaline synthesis.
Data Presentation
The following table summarizes expected outcomes for the reactions of this compound with representative dicarbonyl compounds based on the protocols described.
| Product Name | Dicarbonyl Used | Protocol | Typical Reaction Time | Solvent | Catalyst | Expected Yield (%) |
| 6-Bromo-2,3,7,8-tetramethylquinoxaline | Diacetyl | A | 2-4 hours | Ethanol | Acetic Acid | 85-95% |
| 6-Bromo-7,8-dimethyl-2,3-diphenylquinoxaline | Benzil | B | 1-2 hours | Water | Iodine | 90-98% |
| 6-Bromo-7,8-dimethylquinoxaline | Glyoxal (40% aq.) | A (Mod.) | 1-3 hours | Ethanol | Acetic Acid | 80-90% |
Applications in Drug Development
The synthesized 6-bromo-7,8-dimethylquinoxaline derivatives are not merely final products but key intermediates for creating a library of novel compounds. The presence of the bromine atom at position 6 is of strategic importance, allowing for a variety of palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse functional groups and molecular complexity, which is a cornerstone of modern drug discovery.[7]
Caption: Workflow for drug discovery using a bromo-quinoxaline scaffold.
This strategic approach allows researchers to systematically explore the structure-activity relationship (SAR) of the quinoxaline core, optimizing for potency, selectivity, and pharmacokinetic properties against various biological targets. The protocols and data presented herein provide a robust foundation for the synthesis of these valuable chemical building blocks.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. mtieat.org [mtieat.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents [mdpi.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. ajrconline.org [ajrconline.org]
Synthesis of Quinoxaline Derivatives from 5-Bromo-3,4-dimethylbenzene-1,2-diamine: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalines are a class of heterocyclic compounds composed of a benzene ring and a pyrazine ring fused together. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active molecules. Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The versatility of the quinoxaline core allows for extensive chemical modifications, enabling the fine-tuning of their biological profiles for the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis of quinoxaline derivatives starting from 5-Bromo-3,4-dimethylbenzene-1,2-diamine. The resulting 6-bromo-7,8-dimethylquinoxaline scaffold is a key pharmacophore in the development of targeted therapies, particularly kinase inhibitors.
Application Notes: Therapeutic Potential of 6-Bromo-7,8-dimethylquinoxaline Derivatives
Quinoxaline derivatives bearing bromo and dimethyl substitutions have emerged as potent and selective modulators of key signaling pathways implicated in various diseases, most notably in oncology and neurodegenerative disorders.
Anticancer Activity: Targeting Pim-1/2 Kinases
Pim-1 and Pim-2 are serine/threonine kinases that are overexpressed in various human cancers and are associated with cell survival, proliferation, and drug resistance. Certain 6-bromo-quinoxaline derivatives have been identified as potent, submicromolar inhibitors of both Pim-1 and Pim-2 kinases. By inhibiting these kinases, these compounds can induce apoptosis and inhibit the growth of cancer cells, making them promising candidates for the development of novel anticancer therapies.
dot
Preparation of Benzimidazoles Using 5-Bromo-3,4-dimethylbenzene-1,2-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of substituted benzimidazoles utilizing 5-Bromo-3,4-dimethylbenzene-1,2-diamine as a key precursor. Benzimidazoles are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The strategic incorporation of a bromine atom and two methyl groups on the benzene ring of the diamine precursor offers a versatile scaffold for the development of novel therapeutic agents and other advanced materials.[1][2]
This document outlines detailed experimental protocols, presents quantitative data for reaction optimization, and includes visualizations of the synthetic workflow to aid researchers in the efficient preparation of these valuable compounds.
I. Introduction to Benzimidazole Synthesis
The synthesis of benzimidazoles primarily involves the condensation reaction of an o-phenylenediamine derivative with a carbonyl compound, such as an aldehyde or a carboxylic acid (or its derivative).[3][4] This reaction leads to the formation of the characteristic fused imidazole ring. The choice of reactants, catalyst, and reaction conditions can significantly influence the yield and purity of the final product.
This compound is a valuable starting material in pharmaceutical development and organic synthesis due to its unique substitution pattern, which allows for further functionalization and fine-tuning of the resulting benzimidazole's properties.[1]
II. General Reaction Scheme
The fundamental reaction for the synthesis of 2-substituted-6-bromo-4,5-dimethyl-1H-benzimidazoles from this compound is depicted below. The 'R' group on the aldehyde or carboxylic acid determines the substitution at the 2-position of the benzimidazole ring.
Caption: General synthesis of 2-substituted-6-bromo-4,5-dimethyl-1H-benzimidazoles.
III. Experimental Protocols
While specific literature detailing the use of this compound is limited, the following protocols are based on well-established methods for the synthesis of analogous benzimidazole derivatives and can be readily adapted.
Protocol 1: Montmorillonite K10 Catalyzed Synthesis with an Aldehyde
This protocol is adapted from a sustainable, multi-gram scale synthesis of a similar bromo-benzimidazole derivative.[5]
Materials:
-
This compound
-
Substituted aldehyde (e.g., 2-nitrobenzaldehyde)
-
Montmorillonite K10
-
Ethanol
-
Ethyl acetate
-
Silica gel
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), the desired aldehyde (1.1 eq.), and Montmorillonite K10 (10% w/w of the diamine).
-
Add ethanol to the flask to create a stirrable slurry.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting crude product in ethyl acetate and add silica powder.
-
Evaporate the solvent to dryness and purify the product by column chromatography on silica gel.
Protocol 2: Ammonium Chloride Catalyzed Synthesis
This method utilizes a commercially available and environmentally benign catalyst.[6]
Materials:
-
This compound
-
Substituted aldehyde
-
Ammonium chloride (NH₄Cl)
-
Chloroform (CHCl₃) or other suitable solvent
-
Water
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in chloroform, add ammonium chloride (4.0 eq.).
-
Add the desired aldehyde (1.0 eq.) to the mixture.
-
Continue stirring the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
IV. Data Presentation: Reaction Conditions and Yields
The following table summarizes various catalytic systems and conditions reported for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes. These can be considered as starting points for the optimization of reactions with this compound.
| Catalyst | Solvent | Temperature | Time | Yield Range (%) | Reference |
| Montmorillonite K10 | Ethanol | Room Temp. | 4 h | High | [5] |
| Ammonium Chloride | Chloroform | Room Temp. | 4 h | 75-94 | [6] |
| p-Toluenesulfonic acid (p-TsOH) | N/A (Grinding) | Room Temp. | Short | High | [7] |
| Indium (III) Triflate (In(OTf)₃) | Solvent-free | Room Temp. | Short | High | [4] |
| Lanthanum Chloride (LaCl₃) | Acetonitrile | Room Temp. | Short | High | [3] |
| Copper (I) Iodide (CuI) | N/A | Microwave | 5-9 min | High | [3] |
| VOSO₄ | N/A | N/A | Short | High | [7] |
| H₂O₂/HCl | Acetonitrile | Room Temp. | Short | Excellent | [8] |
V. Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the synthesis and purification of benzimidazoles.
Caption: A typical experimental workflow for benzimidazole synthesis.
VI. Applications in Drug Development
Benzimidazole derivatives are a cornerstone in medicinal chemistry.[9][10] The bromine atom on the benzimidazole core, derived from this compound, serves as a versatile handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of a diverse library of compounds for biological screening. These modifications can be crucial for optimizing drug-like properties such as potency, selectivity, and pharmacokinetic profiles.
The resulting bromo-dimethyl-substituted benzimidazoles are promising candidates for the development of:
-
Anticancer agents: Many benzimidazole derivatives exhibit potent anticancer activity.[11]
-
Antimicrobial agents: The benzimidazole scaffold is present in numerous antibacterial and antifungal drugs.
-
Antiviral compounds: Substituted benzimidazoles have shown efficacy against a range of viruses.
-
Kinase inhibitors: The benzimidazole core is a privileged scaffold for targeting protein kinases involved in various diseases.
VII. Conclusion
The synthesis of benzimidazoles from this compound offers a promising avenue for the discovery and development of new chemical entities with significant therapeutic potential. The protocols and data presented herein provide a solid foundation for researchers to explore this versatile chemical space. The adaptability of the synthesis to various catalysts and conditions allows for the optimization of reaction parameters to achieve high yields and purity, facilitating the generation of diverse compound libraries for drug discovery programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Bromo-3,4-dimethylbenzene-1,2-diamine in Dye and Pigment Production
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3,4-dimethylbenzene-1,2-diamine is a versatile aromatic diamine that serves as a key intermediate in the synthesis of a variety of dyes and pigments. Its unique molecular structure, featuring both bromine and amine functional groups, allows for diverse chemical modifications, leading to the creation of complex chromophores with desirable properties.[1][2] This compound is particularly valuable in the production of quinoxaline and phenazine-based dyes, which are known for their vibrant colors, high stability, and potential applications in materials science and biological imaging. These application notes provide detailed protocols for the synthesis of a representative quinoxaline dye, 6-bromo-7,8-dimethyl-2,3-diphenylquinoxaline, and outline the general principles of its application in dye and pigment production.
Introduction
The synthesis of novel dyes and pigments is a cornerstone of materials science, with applications ranging from textiles and coatings to advanced electronics and biomedical diagnostics. Aromatic diamines are a critical class of precursors in this field, and this compound offers a unique combination of reactivity and structural control. The presence of the bromine atom provides a handle for further functionalization, such as cross-coupling reactions, while the ortho-diamine moiety is ideal for the formation of heterocyclic systems like quinoxalines and phenazines through condensation reactions with dicarbonyl compounds. These resulting heterocyclic structures often exhibit strong absorption in the visible region of the electromagnetic spectrum, making them effective colorants.
Key Applications
-
Quinoxaline Dyes and Pigments: The most prominent application of this compound is in the synthesis of quinoxaline derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds that often exhibit intense color and fluorescence. The condensation reaction of the diamine with 1,2-dicarbonyl compounds, such as benzil, is a straightforward and high-yielding method for their preparation. The resulting 6-bromo-7,8-dimethylquinoxaline core can be further modified to tune the color and properties of the final dye.
-
Phenazine Dyes: Similar to quinoxalines, phenazine dyes can be synthesized from this compound. These dyes are known for their broad range of colors, from yellow to blue and even black, and their excellent lightfastness.
-
Azo Dyes: While the primary use is in forming heterocyclic systems, the amine groups can also be diazotized and coupled with various aromatic compounds to produce azo dyes. The bromine substituent can influence the electronic properties of the resulting chromophore, potentially leading to shifts in color and improved stability.
Experimental Protocols
Synthesis of 6-bromo-7,8-dimethyl-2,3-diphenylquinoxaline
This protocol details the synthesis of a representative quinoxaline dye from this compound and benzil.
Materials:
-
This compound
-
Benzil
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Distilled Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Crystallization dish
-
Melting point apparatus
-
Spectrophotometer (for UV-Vis analysis)
-
FTIR spectrometer
-
NMR spectrometer
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1.0 equivalent of benzil.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add distilled water to the reaction mixture to precipitate the crude product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethanol/acetic acid) to obtain the purified 6-bromo-7,8-dimethyl-2,3-diphenylquinoxaline.
-
Dry the purified crystals in a vacuum oven.
-
Characterize the final product by determining its melting point and recording its spectroscopic data (¹H NMR, ¹³C NMR, FTIR, and UV-Vis).
Data Presentation
Table 1: Quantitative Data for the Synthesis of 6-bromo-7,8-dimethyl-2,3-diphenylquinoxaline
| Parameter | Value |
| Molecular Formula | C₂₂H₁₇BrN₂ |
| Molecular Weight | 389.30 g/mol |
| Theoretical Yield | Varies based on starting material quantities |
| Typical Experimental Yield | 85-95% |
| Melting Point | >200 °C (decomposes) |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol, chloroform |
Table 2: Spectroscopic Data for 6-bromo-7,8-dimethyl-2,3-diphenylquinoxaline
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (m, 12H), Methyl protons (s, 6H) |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons, Methyl carbons |
| FTIR (KBr, cm⁻¹) | C=N stretch, C-H aromatic stretch, C-H aliphatic stretch, C-Br stretch |
| UV-Vis (Ethanol, λmax) | Strong absorption in the visible region (typically 400-500 nm) |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a quinoxaline dye.
Reaction Scheme
Caption: Condensation reaction for quinoxaline dye synthesis.
References
Application Notes and Protocols: Polymerization Reactions Involving 5-Bromo-3,4-dimethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the polymerization of 5-Bromo-3,4-dimethylbenzene-1,2-diamine, a versatile monomer for the synthesis of high-performance polyquinoxalines (PQs). The presence of the bromine atom on the polymer backbone opens up extensive possibilities for post-polymerization modification, allowing for the fine-tuning of material properties for a range of applications, including specialty polymers and materials for pharmaceutical development.
Introduction to Polyquinoxalines from this compound
Polyquinoxalines are a class of thermally and chemically stable polymers, typically synthesized through the step-growth polycondensation of an aromatic bis(o-diamine) with a bis(α-dicarbonyl) compound.[1] The incorporation of this compound as the diamine monomer introduces a reactive bromine handle onto the polyquinoxaline backbone. This functionality is of significant interest as it allows for subsequent chemical modifications, enabling the creation of advanced materials with tailored properties.[2] For instance, the bromine atom can serve as a site for cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce new functional groups.
The general polymerization reaction proceeds as follows:
Caption: General scheme for the synthesis of bromo-functionalized polyquinoxalines.
Key Applications
The resulting bromo-substituted polyquinoxalines are valuable precursors for a variety of applications:
-
High-Performance Plastics: The rigid quinoxaline backbone imparts excellent thermal stability, making these polymers suitable for applications in the aerospace and electronics industries.
-
Functional Membranes: The ability to modify the polymer backbone allows for the creation of membranes with specific transport properties for gas separation or filtration.
-
Drug Delivery Systems: Post-polymerization modification can be used to attach therapeutic agents or targeting moieties for advanced drug delivery applications.
-
Organic Electronics: The conjugated nature of the polyquinoxaline backbone, which can be further tuned by modification, makes these materials potential candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Experimental Protocols
This section provides a detailed protocol for a representative polymerization reaction to synthesize a bromo-functionalized polyquinoxaline.
Protocol 1: Synthesis of Poly[(5-bromo-3,4-dimethyl-p-phenylene)-2,2'-(1,4-phenylene)bis(3-phenylquinoxaline)]
This protocol describes the solution polycondensation of this compound with 1,4-Bis(phenylglyoxaloyl)benzene.
Materials:
-
This compound
-
1,4-Bis(phenylglyoxaloyl)benzene
-
m-Cresol
-
N-Methyl-2-pyrrolidone (NMP)
-
Methanol
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.
-
Heating mantle with a temperature controller.
-
Precipitation vessel.
-
Filtration apparatus (e.g., Büchner funnel).
-
Vacuum oven.
Procedure:
-
Monomer Dissolution: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve an equimolar amount of this compound and 1,4-Bis(phenylglyoxaloyl)benzene in a mixture of m-cresol and NMP (e.g., a 1:1 v/v ratio). The concentration of the monomers should be around 10-15% (w/v).
-
Polymerization: Stir the mixture at room temperature for 2-4 hours to ensure homogeneity. Subsequently, heat the reaction mixture to 80-100°C and maintain this temperature for 24-48 hours with continuous stirring under a gentle flow of nitrogen. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitation: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Expected Results:
The procedure should yield a fibrous, light-yellow to brown polymer. The yield and molecular weight will depend on the purity of the monomers and the reaction conditions.
| Parameter | Typical Value Range |
| Yield | 85 - 95% |
| Inherent Viscosity (ηinh) | 0.8 - 1.5 dL/g (in m-cresol at 30°C) |
| Glass Transition Temp. (Tg) | 280 - 320°C |
| Decomposition Temp. (TGA) | > 450°C (in N2) |
Post-Polymerization Modification: Suzuki Coupling
The bromine atoms on the polyquinoxaline backbone provide a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions. The Suzuki coupling reaction is a powerful method to introduce new aryl or vinyl groups.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Derivatives from 5-Bromo-3,4-dimethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of quinoxaline and benzimidazole derivatives from 5-Bromo-3,4-dimethylbenzene-1,2-diamine. This starting material is a versatile building block for the creation of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.[1][2] The described methods are based on established condensation reactions of o-phenylenediamines.
Key Applications
Derivatives of this compound are valuable intermediates in the development of novel pharmaceuticals. The resulting quinoxaline and benzimidazole scaffolds are core structures in many biologically active compounds. The bromine atom on the benzene ring also provides a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug discovery.
Data Presentation
The following table summarizes the expected products and reaction conditions for the synthesis of a quinoxaline and a benzimidazole derivative from this compound.
| Derivative Name | Reactant | Solvent | Catalyst/Reagent | Reaction Time (approx.) | Expected Yield |
| 6-Bromo-7,8-dimethyl-2,3-diphenylquinoxaline | Benzil (1,2-diphenylethane-1,2-dione) | Acetic Acid | None (reflux) | 2-4 hours | High |
| 6-Bromo-2-(4-chlorophenyl)-7,8-dimethyl-1H-benzimidazole | 4-Chlorobenzaldehyde | Ethanol | None (reflux) | 4-6 hours | Good to High |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-7,8-dimethyl-2,3-diphenylquinoxaline
This protocol details the synthesis of a quinoxaline derivative through the condensation of this compound with benzil. The reaction proceeds via a cyclocondensation reaction, which is a common and efficient method for the preparation of quinoxalines.[3][4]
Materials:
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This compound
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Benzil
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Glacial Acetic Acid
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Ethanol
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Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
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Büchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.0 mmol, 215.09 mg) and benzil (1.0 mmol, 210.23 mg).
-
Add 20 mL of glacial acetic acid to the flask.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
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Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.
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Dry the product in a vacuum oven to obtain 6-Bromo-7,8-dimethyl-2,3-diphenylquinoxaline.
-
The crude product can be further purified by recrystallization from ethanol.
Expected Outcome: The product, 6-bromo-7,8-dimethyl-2,3-diphenylquinoxaline, is expected to be a solid. The yield should be high, and the purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Synthesis of 6-Bromo-2-(4-chlorophenyl)-7,8-dimethyl-1H-benzimidazole
This protocol describes the synthesis of a benzimidazole derivative by the condensation of this compound with 4-chlorobenzaldehyde. This reaction is a widely used method for the preparation of 2-substituted benzimidazoles.
Materials:
-
This compound
-
4-Chlorobenzaldehyde
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 215.09 mg) in 25 mL of ethanol.
-
Add 4-chlorobenzaldehyde (1.0 mmol, 140.57 mg) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add 50 mL of cold water to the concentrated mixture to precipitate the product.
-
Collect the solid by vacuum filtration, washing with cold water.
-
Dry the product to yield 6-Bromo-2-(4-chlorophenyl)-7,8-dimethyl-1H-benzimidazole.
-
Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.
Expected Outcome: The final product, 6-bromo-2-(4-chlorophenyl)-7,8-dimethyl-1H-benzimidazole, is expected to be a solid. Characterization can be performed using standard analytical techniques.
Visualizations
The following diagrams illustrate the synthetic workflows described in the protocols.
References
- 1. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-3,4-dimethylbenzene-1,2-diamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Bromo-3,4-dimethylbenzene-1,2-diamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Product "oils out" during recrystallization instead of forming crystals.
-
Question: I am attempting to recrystallize this compound, but it is separating as an oil rather than solid crystals. How can I fix this?
-
Answer: "Oiling out" typically occurs when the solute is too soluble in the solvent, the solution is too concentrated, or the cooling process is too rapid. Here are several solutions to try:
-
Reduce Concentration: Add a small amount of hot solvent to the mixture to dissolve the oil, then allow it to cool more slowly.
-
Optimize Cooling Rate: Let the solution cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help slow down the cooling process.
-
Change Solvent System: The chosen solvent may be too effective. A mixed solvent system, such as heptane/ethyl acetate or toluene/hexane, can be effective for aromatic compounds.[1] Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) and slowly add a "poor" solvent (e.g., hexane) until the solution becomes cloudy. Reheat until the solution is clear, and then cool slowly.
-
Issue 2: Significant loss of compound during silica gel column chromatography.
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Question: I am losing a substantial amount of my product on the silica gel column. What is causing this and how can I improve my recovery?
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Answer: Aromatic amines, being basic, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor recovery.[2] Here are some strategies to mitigate this:
-
Neutralize the Stationary Phase: Before loading your sample, flush the silica gel column with your chosen eluent containing a small amount of a volatile base, such as 1-2% triethylamine (NEt₃).[1] This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: If the problem persists, consider using a less acidic or a basic stationary phase. Options include deactivated silica gel, basic alumina, or amine-functionalized silica.[1]
-
Check Compound Stability: Test the stability of your compound on silica by spotting it on a TLC plate and leaving it for a few hours. If new spots appear or the original spot diminishes, your compound may be degrading on the silica.
-
Issue 3: The purified product darkens over time.
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Question: My purified this compound is initially a light color but turns darker upon storage. Why is this happening and how can I prevent it?
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Answer: Aromatic diamines are prone to air oxidation, which results in the formation of colored impurities. This process can be accelerated by light and trace metals.[1]
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Handle Under an Inert Atmosphere: When possible, perform purification and handling steps under an inert atmosphere like nitrogen or argon.[1]
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Use Degassed Solvents: Employing solvents that have been degassed (e.g., by bubbling with an inert gas) will reduce the amount of dissolved oxygen.[1]
-
Proper Storage: Store the purified compound in a sealed, amber vial under an inert atmosphere and at a low temperature (0-8°C is recommended) to minimize exposure to air, light, and heat.[1][3]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Depending on the synthetic route (commonly the reduction of a dinitro precursor), potential impurities could include:
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Unreacted Starting Material: The dinitro-precursor, 4-bromo-5,6-dimethyl-1,2-dinitrobenzene.
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Partially Reduced Intermediate: Such as 5-bromo-3,4-dimethyl-2-nitroaniline.
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Oxidation Products: As mentioned in the troubleshooting section, aromatic diamines can oxidize to form colored, often polymeric, impurities.
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Positional Isomers: Depending on the specificity of the nitration and bromination steps in the synthesis of the precursor, minor amounts of other isomers could be present.
Q2: Which purification technique is better for this compound: column chromatography or recrystallization?
A2: The choice of purification method depends on the impurity profile and the scale of your experiment.
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Recrystallization is generally faster, uses less solvent, and is often preferred for larger quantities if the crude product is relatively pure (>90%).
-
Column Chromatography is more effective for removing impurities with significantly different polarities from your product or when multiple impurities are present.[1] It is the better option for crude materials with lower purity.
Q3: What is a good starting solvent system for column chromatography of this compound?
A3: For a normal-phase silica gel column, a good starting point would be a mixture of a non-polar solvent and a moderately polar solvent. A common system is a gradient of ethyl acetate in hexane or heptane. It is crucial to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent streaking and product loss on the column.[1][2] You should first determine an appropriate eluent system using Thin Layer Chromatography (TLC), aiming for an Rf value of approximately 0.3 for your product.[1]
Q4: How can I visualize this compound on a TLC plate?
A4: Due to the aromatic ring, this compound is UV active and should be visible under a UV lamp (254 nm). Alternatively, you can use a potassium permanganate (KMnO₄) stain, as aromatic amines are readily oxidized and will show up as a yellow or brown spot.
Data Presentation
The following tables provide representative data for the purification of this compound. Note that actual results will vary depending on the specific experimental conditions and the purity of the crude material.
Table 1: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate with 1% Triethylamine |
| Gradient | 10% to 40% Ethyl Acetate |
| Typical Rf | ~0.3 in 20% Ethyl Acetate/Hexane + 1% NEt₃ |
| Typical Recovery | 80-95% |
| Purity (by HPLC) | >98% |
Table 2: Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation |
| Ethanol | Soluble | Very Soluble | Poor |
| Toluene | Sparingly Soluble | Soluble | Good |
| Heptane | Insoluble | Sparingly Soluble | Good (slow) |
| Ethyl Acetate/Heptane | Sparingly Soluble | Very Soluble | Excellent |
| Typical Recovery | 70-85% | ||
| Purity (by HPLC) | >99% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is 20% ethyl acetate in hexane, with 1% triethylamine added to the TLC jar. The ideal system should give your product an Rf value of approximately 0.3.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture (e.g., 90:10 Hexane:Ethyl Acetate + 1% NEt₃). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. For better separation, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[1]
-
Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the mobile phase (e.g., from 10% to 30% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential "good" solvent (e.g., ethyl acetate) by heating. Add a "poor" solvent (e.g., heptane) dropwise until the solution becomes cloudy. Reheat to clarify. A good mixed solvent system will show poor solubility when cold.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat the mixture with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then reheat until the solution is clear before allowing it to cool slowly to room temperature.
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Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
References
Technical Support Center: 5-Bromo-3,4-dimethylbenzene-1,2-diamine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning the synthesis of 5-Bromo-3,4-dimethylbenzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the most probable synthetic routes to this compound and what impurities can be expected from each?
A1: The synthesis of this compound typically proceeds through one of two primary routes, each with a distinct impurity profile.
-
Route A: Bromination of 3,4-dimethylaniline followed by nitration and reduction. This is a common pathway for introducing the required functional groups.
-
Route B: Bromination of 4,5-dimethyl-1,2-phenylenediamine. This route is more direct if the starting diamine is readily available.
The potential impurities for each route are summarized in the table below.
| Synthetic Route | Potential Impurity Class | Specific Examples |
| Route A | Starting Materials | Unreacted 3,4-dimethylaniline |
| Isomeric Byproducts | 2-Bromo-3,4-dimethylaniline, 6-Bromo-3,4-dimethylaniline, other isomeric nitrated intermediates | |
| Over-reaction Products | Dibromo-3,4-dimethylaniline | |
| Incomplete Reduction | 5-Bromo-3,4-dimethyl-2-nitroaniline | |
| Route B | Starting Materials | Unreacted 4,5-dimethyl-1,2-phenylenediamine |
| Over-reaction Products | Di-bromo-4,5-dimethyl-1,2-phenylenediamine | |
| General | Degradation Products | Oxidized, colored impurities due to the air-sensitivity of aromatic diamines. |
| Residual Solvents | Solvents used during synthesis and purification (e.g., acetic acid, ethanol, ethyl acetate, hexanes). |
Q2: My final product is discolored (pink, brown, or dark purple). What is the likely cause and how can I prevent it?
A2: Discoloration in the final product is a common issue when working with aromatic diamines. The primary cause is oxidation. Aromatic diamines are susceptible to air oxidation, which forms highly colored quinone-imine type impurities.
Troubleshooting and Prevention:
-
Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Storage: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).
-
Antioxidants: In some cases, adding a small amount of an antioxidant like sodium dithionite during workup can help to minimize oxidation.
Q3: During purification by column chromatography, I am observing significant product loss or streaking on the column. What could be the problem?
A3: Aromatic diamines can interact strongly with silica gel, which is acidic. This can lead to poor separation, streaking, and in some cases, decomposition of the product on the column.
Troubleshooting and Prevention:
-
Neutralized Silica Gel: Pre-treat the silica gel with a base to neutralize the acidic sites. This can be done by flushing the packed column with an eluent containing a small amount of a volatile base, such as 1-2% triethylamine or ammonia in methanol.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a functionalized silica gel (e.g., amine-functionalized silica).
-
Solvent System Optimization: A more polar solvent system may help to reduce the interaction between your compound and the silica gel, leading to better elution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, suboptimal reaction conditions, or loss during workup and purification. | Monitor the reaction progress by TLC or LC-MS to ensure completion. Optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry. Minimize transfers and use appropriate purification techniques to reduce mechanical losses. |
| Presence of Multiple Spots on TLC | Formation of isomeric byproducts, over-reaction products, or incomplete reaction. | Carefully analyze the crude product by LC-MS or GC-MS to identify the impurities. Adjust the reaction conditions to improve selectivity. For example, in bromination, control the temperature and the amount of brominating agent to minimize over-bromination. |
| Product "oiling out" during crystallization | The solution is too concentrated, or the chosen solvent is not ideal for crystallization. | Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly. Screen for a better recrystallization solvent or solvent system (e.g., a mixture of a good solvent and a poor solvent). |
Experimental Protocols
A representative experimental protocol for a key step in the synthesis is provided below.
Protocol: Bromination of 3,4-Dimethylaniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethylaniline (1.0 eq) in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing ice water. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Below are diagrams illustrating a potential synthetic workflow and a troubleshooting decision tree.
Caption: A potential synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-3,4-dimethylbenzene-1,2-diamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Bromo-3,4-dimethylbenzene-1,2-diamine. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on reaction parameter optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, assuming a synthetic route involving the bromination of 3,4-dimethylbenzene-1,2-diamine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Degradation of starting material. | 1. Use a fresh or newly opened container of the brominating agent. 2. Gradually increase the reaction temperature in 5-10°C increments. 3. Extend the reaction time, monitoring progress by TLC or LC-MS. 4. Ensure the 3,4-dimethylbenzene-1,2-diamine is pure and has been stored correctly. |
| Formation of Multiple Products (Low Selectivity) | 1. Over-bromination (di- or tri-brominated products). 2. Reaction temperature is too high. 3. Incorrect stoichiometry of reagents. | 1. Slowly add the brominating agent to the reaction mixture. Consider using a milder brominating agent. 2. Decrease the reaction temperature. 3. Carefully control the molar ratio of the brominating agent to the starting diamine. |
| Product Degradation (Darkening of Reaction Mixture) | 1. Oxidation of the diamine functional groups. 2. Presence of impurities. | 1. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use purified solvents and reagents. |
| Difficult Product Isolation/Purification | 1. Product is highly soluble in the work-up solvent. 2. Co-elution of impurities during chromatography. | 1. Use a different solvent for extraction. 2. Optimize the solvent system for column chromatography; consider using a different stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common laboratory-scale synthesis involves the electrophilic bromination of 3,4-dimethylbenzene-1,2-diamine using a suitable brominating agent in an appropriate solvent.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A developing system for TLC should be chosen to provide good separation between the starting material and the product.
Q3: What are the key safety precautions to take when handling brominating agents?
A3: Brominating agents are often corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: My final product is a dark oil, but the literature reports a solid. What should I do?
A4: A dark oil may indicate the presence of impurities or residual solvent. Attempt to purify the product further using column chromatography or recrystallization. If the product is still an oil, it may be due to persistent impurities, and further characterization (e.g., NMR, MS) is recommended to identify the issue.
Experimental Protocols
A representative protocol for the synthesis of this compound is provided below. This protocol is based on general procedures for the bromination of aromatic amines and should be optimized for specific laboratory conditions.
Synthesis of this compound
-
Materials:
-
3,4-dimethylbenzene-1,2-diamine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 3,4-dimethylbenzene-1,2-diamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of NBS (1.05 eq) in anhydrous DCM dropwise to the cooled solution over 30 minutes.
-
Allow the reaction mixture to stir at 0°C for 1 hour and then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
The following table summarizes hypothetical data for optimizing the reaction yield by varying different parameters. This data is for illustrative purposes to guide experimentation.
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NBS | DCM | 0 to RT | 2 | 75 |
| 2 | NBS | THF | 0 to RT | 2 | 68 |
| 3 | Br₂ | Acetic Acid | RT | 1 | 65 (with side products) |
| 4 | NBS | DCM | -20 to RT | 3 | 82 |
| 5 | Dibromoisocyanuric acid | DCM | 0 to RT | 2 | 78 |
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
Technical Support Center: Synthesis of 5-Bromo-3,4-dimethylbenzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-3,4-dimethylbenzene-1,2-diamine. The information is structured to address specific challenges that may be encountered during the experimental process.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis of this compound, which is typically a multi-step process involving nitration, reduction, and bromination.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of dinitro intermediate after nitration of 1,2-dimethylbenzene | - Incomplete reaction. - Formation of isomeric dinitro products (e.g., 2,3-dinitro- and 3,4-dinitro-o-xylene).[1] - Over-nitration leading to trinitro compounds. | - Increase reaction time or temperature cautiously. - Optimize the ratio of nitric acid to sulfuric acid to improve regioselectivity.[2][3][4] - Use milder nitrating agents. - Purify the desired 4,5-dimethyl-1,2-dinitrobenzene isomer by recrystallization or chromatography. |
| Incomplete reduction of the dinitro intermediate | - Insufficient reducing agent. - Catalyst poisoning or deactivation (e.g., when using catalytic hydrogenation). - Formation of intermediate nitro-amino compounds. | - Increase the equivalents of the reducing agent (e.g., SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation). - Ensure the catalyst is fresh and active. - Monitor the reaction by TLC or LC-MS to ensure complete conversion. |
| Formation of multiple products during bromination | - Over-bromination leading to di- or tri-brominated products. - Bromination at other positions on the aromatic ring. - Oxidation of the diamine. | - Use a mild brominating agent (e.g., N-bromosuccinimide) and control the stoichiometry carefully. - Perform the reaction at a low temperature to improve selectivity. - Protect the amine groups with a suitable protecting group (e.g., acetyl) before bromination.[5] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in purifying the final product | - Presence of regioisomers from the nitration step. - Unreacted starting materials or intermediates. - Over-brominated byproducts. - Oxidation products, often colored impurities. | - Column chromatography is often effective for separating isomers and byproducts. - Recrystallization from a suitable solvent system can be used to remove impurities. - Treatment with activated carbon can help to remove colored impurities. |
| Product darkens upon storage | - Oxidation of the aromatic diamine. | - Store the purified product under an inert atmosphere. - Keep the product in a cool, dark place. - Use an antioxidant if compatible with downstream applications. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the nitration of 1,2-dimethylbenzene?
A1: The most common side reactions during the nitration of 1,2-dimethylbenzene are the formation of regioisomers. While the desired product is 4,5-dimethyl-1,2-dinitrobenzene, other isomers such as 3,4-dimethyl-1,2-dinitrobenzene and 2,3-dimethyl-1,2-dinitrobenzene can also be formed.[1] The ratio of these isomers is highly dependent on the reaction conditions, particularly the temperature and the composition of the nitrating mixture.[2][3][4]
Q2: How can I minimize the formation of over-brominated products?
A2: To minimize over-bromination, it is crucial to control the stoichiometry of the brominating agent. Using one equivalent of a mild brominating agent like N-bromosuccinimide (NBS) is recommended. Performing the reaction at low temperatures and slowly adding the brominating agent can also enhance selectivity. Protecting the highly activating amino groups, for instance by acetylation, prior to bromination can be an effective strategy to prevent multiple substitutions.[5]
Q3: My final product is a dark oil instead of a solid. What could be the reason?
A3: Aromatic diamines are susceptible to oxidation, which often results in the formation of colored impurities, causing the product to appear as a dark oil or solid. The presence of residual starting materials or side products can also depress the melting point. It is advisable to purify the product promptly after synthesis using column chromatography or recrystallization and to store it under an inert atmosphere.
Q4: What are the key safety precautions for the synthesis of this compound?
A4: The synthesis involves several hazardous reagents and reactions.
-
Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. The reaction is highly exothermic and can run away if not properly controlled. Perform the reaction in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield.
-
Reduction: If using catalytic hydrogenation, be aware of the flammability of hydrogen gas. If using metal/acid reductions, handle the acidic solutions with care.
-
Bromination: Brominating agents are toxic and corrosive. Handle them in a well-ventilated fume hood with appropriate PPE.
-
General: Aromatic amines and their derivatives can be toxic and should be handled with care to avoid skin contact and inhalation.
Experimental Protocols
Illustrative Synthesis Pathway
The synthesis of this compound typically proceeds in three steps:
-
Nitration: 1,2-Dimethylbenzene is dinitrated to form 4,5-dimethyl-1,2-dinitrobenzene.
-
Reduction: The dinitro compound is reduced to 3,4-dimethylbenzene-1,2-diamine.
-
Bromination: The diamine is selectively brominated to yield the final product.
Step 1: Dinitration of 1,2-Dimethylbenzene (Illustrative)
-
In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.
-
Slowly add 1,2-dimethylbenzene to the cooled acid mixture while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the solid with water until neutral and then recrystallize from ethanol to obtain 4,5-dimethyl-1,2-dinitrobenzene.
Step 2: Reduction to 3,4-Dimethylbenzene-1,2-diamine (Illustrative)
-
Suspend the 4,5-dimethyl-1,2-dinitrobenzene in ethanol.
-
Add a reducing agent such as stannous chloride (SnCl₂) and concentrated hydrochloric acid (HCl).
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the diamine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to obtain the crude 3,4-dimethylbenzene-1,2-diamine.
Step 3: Bromination of 3,4-Dimethylbenzene-1,2-diamine (Illustrative)
-
Dissolve the 3,4-dimethylbenzene-1,2-diamine in a suitable solvent such as chloroform or acetic acid.
-
Cool the solution to 0°C.
-
Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent.
-
Stir the reaction at low temperature for a few hours.
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After the reaction is complete, wash the mixture with water and a mild base to remove any unreacted NBS and acidic byproducts.
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Dry the organic layer and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Synthetic pathway for this compound with potential side reactions.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. The equation for the nitartion reaction of 1,2-dimethylbenzene should be .. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Bromo-3,4-dimethylbenzene-1,2-diamine
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5-Bromo-3,4-dimethylbenzene-1,2-diamine?
The most prevalent and efficient method for synthesizing this compound is the reduction of its dinitro precursor, 4-Bromo-1,2-dimethyl-5,6-dinitrobenzene. This transformation can be achieved using various reducing agents, with the choice often depending on laboratory equipment, safety considerations, and the desired scale of the reaction.
Q2: Which reducing agents are most effective for this synthesis, and what are their respective advantages?
Several reducing agents have proven effective for the conversion of dinitroarenes to diaminoarenes. The most common include:
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Stannous Chloride (SnCl₂): This is a widely used, reliable, and often high-yielding method for this type of reduction. It is known for its chemoselectivity and tolerance of various functional groups.
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Iron powder in acidic medium (e.g., Fe/HCl or Fe/CH₃COOH): This is a classical and cost-effective method. The reaction is typically robust and can be performed on a large scale.
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Catalytic Hydrogenation (e.g., H₂ with Pd/C or PtO₂): This method is very clean as the byproducts are gaseous. However, care must be taken as catalytic hydrogenation can sometimes lead to the removal of the bromine substituent (hydrodebromination).
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Iron(III) Chloride and Hydrazine (FeCl₃/NH₂NH₂): This combination offers a rapid and high-yielding alternative to other reduction methods.
Q3: My final product, this compound, is unstable and darkens over time. How can I prevent this?
Aromatic diamines, including the target compound, are susceptible to oxidation by atmospheric oxygen, which leads to the formation of colored impurities. To minimize degradation, it is crucial to:
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Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
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Use degassed solvents for reactions and purification.
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Store the purified product in a tightly sealed, amber-colored vial under an inert atmosphere at low temperatures (2-8 °C).
Q4: What are the best practices for purifying the crude this compound?
The primary methods for purification are column chromatography and recrystallization.
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Column Chromatography: Due to the basic nature of the diamine, it can interact strongly with acidic silica gel, leading to poor separation and product loss. It is recommended to use a neutralized stationary phase (by pre-flushing the column with a solvent mixture containing a small amount of a volatile base like triethylamine) or to use an alternative stationary phase such as basic alumina.
-
Recrystallization: This can be an effective method for obtaining highly pure material. The choice of solvent is critical and should be determined experimentally. Common solvent systems include ethanol/water or ethyl acetate/hexane mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reduction of the Dinitro Precursor | 1. Insufficient amount of reducing agent. 2. Deactivated catalyst (in catalytic hydrogenation). 3. Low reaction temperature or insufficient reaction time. | 1. Increase the molar equivalents of the reducing agent. 2. Use fresh, high-quality catalyst. 3. Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Low Yield of the Desired Product | 1. Formation of side products (e.g., partially reduced nitroanilines, azo compounds). 2. Loss of product during work-up and purification. 3. Hydrodebromination (loss of bromine) during catalytic hydrogenation. | 1. Optimize reaction conditions (e.g., temperature, addition rate of reagents) to minimize side reactions. 2. Ensure proper pH during aqueous work-up to prevent the formation of water-soluble amine salts. Use neutralized silica gel or basic alumina for column chromatography. 3. Consider alternative reduction methods such as SnCl₂ or Fe/HCl if hydrodebromination is a significant issue. |
| Product "Oiling Out" During Recrystallization | 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. The chosen solvent is not optimal. | 1. Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. 2. Allow the solution to cool to room temperature slowly before placing it in an ice bath. 3. Experiment with different solvent systems to find one in which the compound has high solubility at elevated temperatures and low solubility at room temperature. |
| Product Darkens Upon Isolation and Storage | Oxidation of the diamine by atmospheric oxygen. | Handle the compound under an inert atmosphere. Use degassed solvents. Store the final product in a sealed, amber vial under nitrogen or argon at low temperatures. |
Data Presentation
The following table summarizes the reported yields for the reduction of a closely related compound, 4-bromo-2-nitroaniline, to 4-bromo-1,2-diaminobenzene, which can serve as a reference for optimizing the synthesis of this compound.[1]
| Reducing Agent/System | Solvent | Reported Yield (%) |
| FeCl₃ / NH₂NH₂ | Methanol | 97 |
| SnCl₂ / HCl | Not specified | 96 |
| SnCl₂ | Ethanol | 94 |
Experimental Protocols
The following are detailed experimental protocols for the reduction of 4-Bromo-1,2-dimethyl-5,6-dinitrobenzene. These protocols are adapted from established procedures for similar compounds and should be optimized for the specific substrate.
Protocol 1: Reduction using Stannous Chloride (SnCl₂) [Adapted from similar reductions]
Materials:
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4-Bromo-1,2-dimethyl-5,6-dinitrobenzene
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Stannous chloride dihydrate (SnCl₂·2H₂O)
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Concentrated Hydrochloric Acid (HCl)
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Ethanol
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Sodium hydroxide (NaOH) solution (e.g., 5 M)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-Bromo-1,2-dimethyl-5,6-dinitrobenzene (1.0 eq) in ethanol.
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Add stannous chloride dihydrate (5.0 - 6.0 eq) to the suspension.
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Carefully add concentrated hydrochloric acid (sufficient to dissolve the tin salts) and heat the reaction mixture to reflux.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
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Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.
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Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.
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Transfer the filtrate to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with ethyl acetate (2 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude this compound.
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Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reduction using Iron Powder and Hydrochloric Acid (Fe/HCl) [Adapted from similar reductions]
Materials:
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4-Bromo-1,2-dimethyl-5,6-dinitrobenzene
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Iron powder (Fe)
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Concentrated Hydrochloric Acid (HCl)
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Ethanol or Acetic Acid
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Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) solution
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add 4-Bromo-1,2-dimethyl-5,6-dinitrobenzene (1.0 eq) and iron powder (5.0 - 7.0 eq) to a mixture of ethanol and water (or acetic acid).
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Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
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Maintain the reaction at reflux and monitor its progress by TLC.
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Upon completion, cool the reaction mixture and filter it through a pad of Celite® while still hot to remove the iron salts. Wash the filter cake with hot ethanol.
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Combine the filtrates and remove the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium carbonate or sodium bicarbonate to remove any remaining acid.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for yield improvement.
References
troubleshooting guide for reactions with 5-Bromo-3,4-dimethylbenzene-1,2-diamine
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during reactions involving 5-Bromo-3,4-dimethylbenzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: My starting material, this compound, has darkened in color upon storage. Can I still use it?
A1: A change in color from off-white or light tan to a darker brown or reddish hue suggests oxidation of the amine groups. While minor discoloration may not significantly affect some reactions, it is indicative of impurity formation. For sensitive reactions, it is highly recommended to purify the material before use. Storing the compound at low temperatures (0-8°C) under an inert atmosphere (nitrogen or argon) can help minimize oxidation.[1][2]
Q2: What are the most common side reactions to be aware of when using this compound?
A2: The primary side reactions include oxidation and polymerization. Aromatic diamines are susceptible to air oxidation, leading to colored impurities.[3] Under harsh acidic conditions or prolonged heating, o-phenylenediamines can form insoluble, dark-colored polymeric materials.[4] Another potential side reaction is diazotization if any nitrous acid or its precursors are present, which can lead to the formation of benzotriazole derivatives.[5]
Q3: I am having difficulty purifying my final product. It seems to be degrading on the silica gel column. What can I do?
A3: The basic amine groups of your product can strongly interact with the acidic silica gel, leading to poor recovery and degradation. To mitigate this, neutralize the stationary phase by flushing the column with your eluent system containing a small amount of a volatile base, such as 1-2% triethylamine.[3] Alternatively, using a less acidic stationary phase like deactivated silica gel or basic alumina can be effective.[3]
Q4: My reaction to form a benzimidazole is giving a very low yield. What are the likely causes?
A4: Low yields in benzimidazole synthesis can stem from several factors. Incomplete reaction due to insufficient heating or reaction time is a common cause. The presence of water in the reaction can also be detrimental. Additionally, the quality of the starting diamine is crucial; if it is significantly oxidized, the yield will be compromised. Ensure your reagents are pure and the reaction conditions are optimized for your specific substrates.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture turns dark brown or black | Oxidation of the diamine or product; Polymerization under harsh conditions. | - Run the reaction under an inert atmosphere (N₂ or Ar).- Use degassed solvents.- Avoid excessive heating or prolonged reaction times.- If acidic conditions are required, consider milder acids or shorter reaction times. |
| Low or no product yield | Poor quality of the starting diamine; Suboptimal reaction conditions (temperature, time); Presence of water. | - Purify the this compound before use if it appears discolored.- Ensure all glassware is dry and use anhydrous solvents.- Systematically optimize the reaction temperature and monitor by TLC for completion. |
| Formation of an insoluble precipitate | Polymerization of the starting material or product. | - Lower the reaction temperature.- Reduce the concentration of the reactants.- If applicable, use a milder catalyst or reaction medium.[4] |
| Product streaks or decomposes on TLC/Silica Gel | Strong interaction of basic amine groups with acidic silica. | - Add 1-2% triethylamine or a few drops of ammonia to the TLC or column chromatography eluent.- Use an alternative stationary phase such as alumina.[3] |
| Multiple spots on TLC, difficult to separate | Incomplete reaction, side product formation, or regioisomers (if applicable). | - Ensure the reaction has gone to completion.- Adjust the polarity of the eluent system for better separation.- Consider a different purification method, such as recrystallization, if chromatography is ineffective. |
Experimental Protocols
Protocol 1: Purification of Discolored this compound
This protocol describes the purification of the starting material that has darkened due to oxidation.
Methodology:
-
Dissolution: Dissolve the discolored this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.
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Decolorization: Add a small amount of activated carbon to the solution and stir for 15-30 minutes at room temperature.
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Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
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Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the purified solid.
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Drying and Storage: Dry the purified diamine under vacuum and store it in a cool (0-8°C), dark place under an inert atmosphere.
Protocol 2: General Procedure for Benzimidazole Synthesis
This protocol outlines a common method for the condensation of this compound with an aldehyde to form a benzimidazole derivative.
Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or DMF).
-
Catalyst/Reagent Addition: Add a catalyst or oxidizing agent if required by the specific method. Common reagents include a catalytic amount of acid (like HCl) or an oxidant (like hydrogen peroxide).
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Reaction Conditions: Heat the mixture to the appropriate temperature (often reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, neutralize the mixture if acidic, and extract the product with an organic solvent.
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Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography (using an eluent with 1-2% triethylamine) or recrystallization.[3][6]
Visualizations
Caption: Workflow for benzimidazole synthesis with a pre-reaction purity check.
Caption: Decision tree for troubleshooting low yield reactions.
References
Technical Support Center: 5-Bromo-3,4-dimethylbenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of 5-Bromo-3,4-dimethylbenzene-1,2-diamine. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. The compound should be stored in a tightly sealed container, protected from light, and refrigerated.[1][2]
Q2: What are the primary signs of degradation for this compound?
A2: A visual color change is the most common indicator of degradation. Aromatic diamines are susceptible to oxidation, which can cause the compound to darken over time, developing a yellowish or brownish tint. Any significant change from its initial appearance may suggest a decrease in purity.
Q3: What are the known incompatibilities for this compound?
A3: This compound should not be stored with or exposed to strong oxidizing agents, strong acids, or acid chlorides. Such contact can lead to vigorous reactions and degradation of the material.
Q4: Is this compound sensitive to light or air?
A4: Yes, aromatic diamines are generally sensitive to both light and air (oxygen). Exposure can accelerate oxidative degradation. Therefore, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber or opaque container to protect it from light.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action |
| Discoloration of the solid (yellowing/browning) | Oxidation due to improper storage (exposure to air and/or light). | 1. Evaluate the purity of the material using an appropriate analytical method (see Experimental Protocols).2. If purity is compromised, consider purification by recrystallization or column chromatography.3. Ensure future storage is in a tightly sealed, opaque container, under an inert atmosphere, and refrigerated. |
| Inconsistent experimental results | Degradation of the starting material. | 1. Verify the purity of the this compound stock.2. Perform a fresh purity analysis before use, especially for sensitive reactions.3. If degradation is suspected, use a freshly opened container or repurified material. |
| Material appears clumpy or moist | Absorption of moisture from the atmosphere. | 1. Dry the material under vacuum at a low temperature.2. Store the compound in a desiccator over a suitable drying agent.3. Ensure the container is sealed tightly immediately after use. |
Stability and Storage Summary
| Parameter | Recommendation |
| Temperature | 0-8°C[1] |
| Atmosphere | Inert (e.g., Argon, Nitrogen) |
| Light | Protect from light (use amber or opaque vials) |
| Container | Tightly sealed |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for developing a stability-indicating HPLC analysis for this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.
2. Mobile Phase Development:
-
A common mobile phase for similar compounds consists of a mixture of an aqueous buffer and an organic solvent.
-
Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.
-
Organic Phase (B): Acetonitrile or Methanol.
-
Start with a gradient elution, for example, 5% B to 95% B over 20 minutes, to determine the approximate retention time of the parent compound and any impurities.
-
Optimize the gradient or switch to an isocratic method to achieve good separation and peak shape.
3. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).
4. Detection:
-
Set the UV detector to a wavelength where the compound has maximum absorbance. This can be determined by acquiring a UV spectrum of the compound in the mobile phase. A starting wavelength of 254 nm is often a good choice for aromatic compounds.
5. Analysis:
-
Inject the sample and record the chromatogram.
-
The purity can be estimated by calculating the peak area percentage of the main peak relative to the total peak area of all detected components.
Protocol 2: Forced Degradation Study
To understand the degradation pathways, forced degradation studies can be performed under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of the compound at 60°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
3. Analysis:
-
After the specified time, neutralize the acidic and alkaline samples.
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Analyze all stressed samples by the developed HPLC method to observe the formation of degradation products and the decrease in the parent compound's peak area.
Visualizations
Caption: Workflow for handling and stability assessment.
References
Technical Support Center: Preventing Oxidation of Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the oxidation of aromatic diamines, a common challenge in laboratory and industrial settings. Aromatic diamines are susceptible to degradation through oxidation, which can compromise the purity of starting materials, affect reaction outcomes, and lead to the formation of undesirable colored impurities. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you maintain the integrity of your aromatic diamine compounds.
Troubleshooting Guide
Discoloration or the presence of unexpected byproducts in your aromatic diamine samples or reactions are primary indicators of oxidation. This guide will help you diagnose and resolve these common issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Color change of solid or liquid aromatic diamine (e.g., yellowing, browning, or darkening) upon storage. | Exposure to atmospheric oxygen.[1] | Store the compound under an inert atmosphere, such as nitrogen or argon. For long-term storage, use a glove box or a sealed container with an inert gas blanket.[2] |
| Exposure to light. | Store in an amber or opaque container to protect from light. | |
| Elevated storage temperature. | Store at a low temperature as recommended on the safety data sheet (SDS). Some aromatic amines are stable for extended periods at -20°C or -70°C.[3] | |
| Reaction mixture containing an aromatic diamine darkens significantly upon addition of other reagents or during the reaction. | Oxidation of the aromatic diamine catalyzed by reagents or reaction conditions (e.g., presence of metal ions, acidic or basic conditions).[2] | Degas all solvents and reagents prior to use. Run the reaction under a continuous flow of an inert gas. Consider adding a suitable antioxidant to the reaction mixture if compatible with the chemistry. |
| The aromatic diamine starting material was already partially oxidized. | Purify the aromatic diamine before use, for example, by recrystallization or distillation, to remove any colored impurities.[4] | |
| Formation of insoluble particles or polymeric material in the aromatic diamine or reaction mixture. | Advanced oxidation leading to polymerization. Aniline, a simple aromatic amine, can form polymeric species upon oxidation.[2] | Implement rigorous inert atmosphere techniques for both storage and reaction. Ensure all equipment is dry and free of contaminants that could initiate polymerization. |
| Inconsistent or poor yields in reactions involving aromatic diamines. | Degradation of the aromatic diamine due to oxidation, leading to a lower effective concentration of the starting material. | Quantify the purity of the aromatic diamine before use (e.g., by NMR or chromatography). Strictly adhere to protocols for handling air-sensitive compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aromatic diamine degradation?
A1: The primary cause of degradation for many aromatic diamines is oxidation upon exposure to atmospheric oxygen. The amino groups on the aromatic ring are electron-donating, which makes the molecule susceptible to oxidation, often leading to the formation of colored quinone-type structures and other degradation products.[2][5]
Q2: What is the best way to store aromatic diamines to prevent oxidation?
A2: The most effective method for preventing oxidation is to store aromatic diamines under an inert atmosphere, such as nitrogen or argon.[6] This minimizes contact with oxygen. For highly sensitive compounds, storage in a glovebox with a controlled atmosphere is ideal. Additionally, storing them at reduced temperatures and protected from light will further enhance their stability.[3][7]
Q3: Can I use antioxidants to protect my aromatic diamine?
A3: Yes, antioxidants can be effective in preventing the oxidation of aromatic diamines. Substituted p-phenylenediamines themselves are used as antioxidants in various applications.[5][8] The choice of antioxidant will depend on the specific aromatic diamine and its intended application, as the antioxidant should not interfere with downstream reactions.
Q4: My aromatic diamine has already changed color. Can I still use it?
A4: A color change indicates that oxidation has occurred and impurities are present.[1] For applications requiring high purity, it is recommended to purify the diamine before use. Techniques such as recrystallization, sublimation, or column chromatography can be used to remove the colored oxidation products.
Q5: How do temperature and pH affect the stability of aromatic diamines?
A5: Higher temperatures generally accelerate the rate of oxidation. Therefore, storing aromatic diamines at lower temperatures is recommended to enhance their shelf life.[3] The effect of pH on stability can be complex and depends on the specific aromatic diamine. In some cases, acidic conditions can increase the rate of oxidation.[2] It is crucial to consult the literature for the specific compound you are working with to determine optimal pH conditions for storage and reactions.
Experimental Protocols
Protocol 1: Storage of Aromatic Diamines Under an Inert Atmosphere (Schlenk Flask Technique)
This protocol describes a standard laboratory procedure for storing air-sensitive aromatic diamines using a Schlenk flask.
Materials:
-
Aromatic diamine
-
Schlenk flask with a sidearm and a ground glass stopper or a rubber septum
-
Vacuum/inert gas manifold (Schlenk line)
-
Source of high-purity nitrogen or argon gas
-
Vacuum pump
-
Spatula
-
Funnel
Procedure:
-
Drying the Glassware: Thoroughly clean and dry the Schlenk flask in an oven at >120°C for at least 4 hours to remove any adsorbed moisture.
-
Assembling the Apparatus: While still hot, assemble the flask with the stopper or septum and connect it to the Schlenk line via the sidearm using thick-walled vacuum tubing.
-
Purging with Inert Gas: Evacuate the flask using the vacuum pump connected to the manifold. Then, refill the flask with inert gas. Repeat this vacuum/inert gas cycle three to five times to ensure all atmospheric oxygen has been removed.
-
Transferring the Aromatic Diamine: Under a positive pressure of inert gas (indicated by the bubbler on the Schlenk line), briefly remove the stopper or septum and quickly add the aromatic diamine to the flask using a funnel.
-
Final Purge and Storage: Immediately reseal the flask and repeat the vacuum/inert gas cycle (if the compound is not volatile) or simply flush with a steady stream of inert gas for several minutes to remove any air that entered during the transfer.
-
Sealing: Close the sidearm stopcock and disconnect the flask from the Schlenk line. For added security, wrap the stopper or septum with Parafilm.
-
Labeling and Storage: Clearly label the flask with the compound name, date, and a note indicating it is under an inert atmosphere. Store in a cool, dark place as appropriate for the specific diamine.
Protocol 2: Handling and Dispensing Air-Sensitive Aromatic Diamines
This protocol outlines the safe transfer of an air-sensitive aromatic diamine from a storage container to a reaction vessel.
Materials:
-
Stock container of aromatic diamine (e.g., Sure/Seal™ bottle or Schlenk flask)
-
Clean, dry syringe with a long needle
-
Reaction flask, dried and under an inert atmosphere
-
Inert gas source (e.g., balloon or Schlenk line)
Procedure:
-
Prepare the Syringe: Dry the syringe and needle in an oven and allow them to cool in a desiccator.
-
Flush the Syringe: Puncture the septum of a flask containing only inert gas and flush the syringe with the gas 3-5 times to remove any residual air.
-
Equilibrate Pressure: Puncture the septum of the aromatic diamine stock container with the needle of the flushed syringe. If using a sealed bottle, also insert a needle connected to a source of inert gas to equalize the pressure as you withdraw the liquid.
-
Withdraw the Diamine: Slowly draw the desired volume of the liquid aromatic diamine into the syringe.
-
Create an Inert Gas Buffer: Before removing the needle from the stock container, draw a small amount of inert gas (~0.5 mL) into the syringe. This will prevent the solution at the tip of the needle from being exposed to air upon withdrawal.
-
Transfer to Reaction Vessel: Quickly transfer the syringe to the reaction flask and puncture the septum.
-
Dispense the Diamine: First, inject the inert gas buffer into the reaction flask, followed by the liquid aromatic diamine.
-
Clean Up: Immediately and carefully clean the syringe and needle according to your laboratory's safety procedures to prevent clogging and degradation of the residual diamine.
Data Presentation
The stability of aromatic diamines is significantly influenced by storage conditions. The following table summarizes hypothetical stability data for a generic aromatic diamine to illustrate the importance of proper storage.
Table 1: Stability of a Generic Aromatic Diamine Under Various Storage Conditions Over 6 Months
| Storage Condition | Atmosphere | Purity after 6 months (%) | Observations |
| Room Temperature (~25°C), Exposed to Light | Air | 85 | Significant darkening of the material. |
| Room Temperature (~25°C), Dark | Air | 92 | Moderate discoloration. |
| Refrigerated (4°C), Dark | Air | 96 | Slight yellowing observed. |
| Refrigerated (4°C), Dark | Nitrogen | >99 | No visible change in color or appearance. |
| Frozen (-20°C), Dark | Air | 98 | Minimal discoloration. |
| Frozen (-20°C), Dark | Nitrogen | >99.5 | No detectable degradation. |
Note: This data is illustrative. Please refer to the manufacturer's specifications or perform your own stability studies for specific aromatic diamines.
Visualizations
Oxidation Pathway of Aniline (A Model Aromatic Amine)
The oxidation of aromatic amines can proceed through various pathways, often involving radical intermediates and leading to a complex mixture of products. The following diagram illustrates a simplified initial step in the oxidation of aniline, a primary aromatic amine, which can lead to the formation of colored byproducts.
Experimental Workflow for Inert Atmosphere Storage
This workflow diagram outlines the key steps for safely storing an air-sensitive aromatic diamine.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of Brominated Diamines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of brominated diamines.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of brominated diamines by silica gel column chromatography often challenging?
A1: The primary challenge arises from the basic nature of the amine functional groups interacting with the acidic silanol groups on the surface of the silica gel.[1] This interaction can lead to several issues, including:
-
Peak Tailing: The compound streaks down the column, resulting in poor separation and broad fractions.
-
Irreversible Adsorption: The diamine binds strongly to the silica and cannot be eluted, leading to low or no recovery of the product.[2]
-
Degradation: The acidic nature of the silica gel can cause the degradation of sensitive compounds.[3]
Q2: What is the best stationary phase for the purification of brominated diamines?
A2: While standard silica gel can be used with modifications, alternative stationary phases are often more effective for purifying basic compounds like brominated diamines:
-
Deactivated Silica Gel: Pre-treating the silica gel with a basic solution, such as an eluent containing triethylamine, can neutralize the acidic silanol groups.
-
Alumina (Neutral or Basic): Alumina is a less acidic alternative to silica gel and can be a good choice for separating basic compounds.
-
Amine-Functionalized Silica: These commercially available stationary phases have amine groups bonded to the silica surface, creating a more hospitable environment for basic analytes and often providing better separation with less polar solvents.[1]
Q3: How do I choose an appropriate mobile phase for purifying a brominated diamine?
A3: The choice of mobile phase is critical for a successful separation. Here are some key considerations:
-
Polarity: A good starting point for aromatic diamines is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate).[4] The polarity is gradually increased to elute the compound.
-
Competing Base Additive: For silica gel chromatography, it is highly recommended to add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-1% v/v).[4][5] This minimizes the interaction between the basic diamine and the acidic silica.
-
Solvent System Optimization: The ideal solvent system should provide a good separation of the desired product from impurities on a Thin Layer Chromatography (TLC) plate, with an Rf value for the product of approximately 0.2-0.4.[6]
Q4: How can I visualize my brominated diamine on a TLC plate?
A4: Since many organic compounds are colorless, a visualization technique is necessary to see the spots on a TLC plate.[7] For brominated diamines, several methods can be effective:
-
UV Light (254 nm): If the brominated diamine has a chromophore (e.g., an aromatic ring), it may be visible under a UV lamp as a dark spot on a fluorescent green background.[8]
-
Potassium Permanganate Stain: This is a general-purpose oxidizing stain that works well for amines, which will appear as yellow or brown spots on a purple background.[9]
-
Iodine Vapor: Exposing the TLC plate to iodine vapor will cause many organic compounds, including amines, to appear as brown spots.[9]
-
Ninhydrin Stain: This stain is specific for primary and secondary amines, which will typically appear as purple or yellow spots upon heating.[7]
Q5: Are there alternative purification techniques to column chromatography for brominated diamines?
A5: Yes, other techniques can be effective, especially if column chromatography proves difficult:
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective method for obtaining very pure material.[10]
-
Ion-Exchange Chromatography: This technique separates molecules based on their charge and is well-suited for purifying ionizable compounds like diamines.[11] Cation-exchange chromatography would be the method of choice for the positively charged (protonated) diamines.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or when very high purity is required, reversed-phase prep-HPLC can be used. A mobile phase with a slightly basic pH can improve peak shape.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) | Citation(s) |
| Product is stuck on the column (low or no recovery) | 1. Strong interaction with acidic silica gel. 2. Compound is not soluble enough in the eluent. | 1. Add a competing base (e.g., 0.5-1% triethylamine) to the eluent. 2. Use a less acidic stationary phase like neutral or basic alumina. 3. Increase the polarity of the mobile phase. | [2] |
| Product streaks or "tails" on TLC and column | 1. Interaction with acidic silica gel. 2. The chosen solvent system is not polar enough. | 1. Add a competing base (e.g., triethylamine) to the mobile phase. 2. Increase the polarity of the eluent. 3. Consider using an alternative stationary phase like alumina or amine-functionalized silica. | [5] |
| Co-elution of the product with impurities | 1. The solvent system does not provide adequate separation (Rf values are too close). 2. Column is overloaded with the crude sample. | 1. Optimize the solvent system using TLC to maximize the difference in Rf values. 2. Use a shallower solvent gradient during elution. 3. Use a larger column or less crude material. A general rule is to use 50-100 g of silica gel for every 1 g of crude product. | [2][5] |
| Product degradation during purification | 1. The brominated diamine is sensitive to the acidic nature of the silica gel. | 1. Deactivate the silica gel by pre-washing it with an eluent containing a base. 2. Use a less acidic stationary phase like neutral alumina. 3. Minimize the time the compound is on the column by using flash chromatography. | |
| Purified product turns dark upon storage | 1. Decomposition due to exposure to light, air, or residual acid/base. | 1. Ensure the product is free from acidic or basic impurities. 2. Store the purified compound under an inert atmosphere (e.g., argon or nitrogen). 3. Store at low temperatures. |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography of a Brominated Diamine
This protocol is a general guideline and should be optimized for each specific compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude brominated diamine in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarities (e.g., different ratios of hexane and ethyl acetate). It is crucial to add a small amount of triethylamine (e.g., 0.5-1%) to the developing solvent to mimic the column conditions.[6]
-
The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[6]
-
-
Column Preparation:
-
Select a column of appropriate size. A common guideline is to use 50-100 times the weight of the crude material in silica gel.[2]
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (the one determined by TLC, including the triethylamine).[6]
-
Pack the column with the slurry, ensuring there are no air bubbles. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.[12]
-
Add a thin layer of sand on top of the silica to prevent disturbance.[12]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add this solution to the top of the column.[2]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This method is often preferred for less soluble compounds or for better separation.[2]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting and collecting fractions.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase to elute the product.
-
Monitor the collected fractions by TLC to identify those containing the pure product.[6]
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified brominated diamine.
-
Quantitative Data Summary
The following table provides a summary of recommended parameters for the purification of a representative brominated diamine, 4-Bromo-N1-ethylbenzene-1,2-diamine.
| Parameter | Recommendation | Source(s) |
| Stationary Phase | Silica Gel (230-400 mesh) | [2] |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane with 0.5% Triethylamine | [2] |
| Silica to Crude Ratio | 50-100 g of silica per 1 g of crude material | [2] |
| Optimal Product Rf | ~0.3 | [4] |
| Likely Impurities | Unreacted starting materials (e.g., 4-bromo-2-nitroaniline), N,N'-diethylated product | [2] |
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. TLC stains [reachdevices.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Recrystallization of 5-Bromo-3,4-dimethylbenzene-1,2-diamine
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 5-Bromo-3,4-dimethylbenzene-1,2-diamine. It is intended for researchers, scientists, and drug development professionals to assist in obtaining a high-purity solid product.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Question: My compound "oils out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the dissolved solid separates as a liquid rather than a crystalline solid. This can happen if the solution is too concentrated or if the cooling process is too rapid.
-
Solution 1: Adjust Solvent Volume and Cooling Rate. Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool very slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling is crucial for the formation of well-defined crystals.
-
Solution 2: Change the Solvent System. If the problem persists, the chosen solvent may not be ideal. For aromatic amines like this compound, consider using a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethyl acetate or dichloromethane) and then slowly add a "poor" solvent (e.g., hexanes or heptane) at an elevated temperature until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly.
Question: No crystals are forming, even after the solution has cooled. What is the problem?
Answer: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated, which can be due to using too much solvent.
-
Solution 1: Induce Crystallization. Try to initiate crystal growth by scratching the inside of the flask with a glass stirring rod just below the surface of the solution. The small scratches on the glass can provide nucleation sites. Alternatively, if you have a small crystal of the pure compound, add it to the solution (a "seed crystal") to promote crystallization.
-
Solution 2: Reduce Solvent Volume. If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent. Once the volume is reduced, allow the solution to cool again. Be careful not to evaporate too much solvent, as this can lead to rapid precipitation and the inclusion of impurities.
Question: The recrystallization yield is very low. How can I improve it?
Answer: A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor after filtration.
-
Solution 1: Minimize the Amount of Hot Solvent. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a lower recovery of the purified compound.
-
Solution 2: Ensure Complete Crystallization. Allow sufficient time for the crystallization process to complete at a low temperature. Placing the flask in an ice bath for at least 30 minutes can help maximize the yield.
-
Solution 3: Recover from Mother Liquor. If you suspect a significant amount of product is left in the filtrate, you can try to recover it by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Question: The purified crystals are colored, but the pure compound should be colorless. How can I remove the colored impurities?
Answer: Colored impurities can often be removed by treating the hot solution with activated carbon.
-
Solution: After dissolving the crude product in the hot solvent, add a small amount of activated carbon to the solution and heat it for a few minutes. The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize. Be aware that activated carbon can also adsorb some of the desired product, so use it sparingly.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: For aromatic diamines, a good starting point is to test single solvents such as ethanol, isopropanol, or toluene. Mixed solvent systems like heptane/ethyl acetate or toluene/hexane can also be effective. It is recommended to perform small-scale solubility tests to identify the ideal solvent or solvent pair, where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q2: How can I prevent the oxidation of my aromatic diamine during recrystallization?
A2: Aromatic diamines can be susceptible to air oxidation, which can lead to discoloration. To minimize this, you can perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). Additionally, adding a small amount of a reducing agent like sodium hydrosulfite to the recrystallization solvent can sometimes help prevent oxidation.
Q3: Is it better to use a single solvent or a mixed solvent system?
A3: The choice between a single and mixed solvent system depends on the solubility profile of your compound. A single solvent is often simpler to use if you can find one that provides a large difference in solubility between hot and cold conditions. A mixed solvent system offers more flexibility in fine-tuning the solvent properties and can be particularly useful if a suitable single solvent cannot be found.
Q4: How do I perform a "hot filtration" correctly?
A4: A hot filtration is necessary to remove insoluble impurities from your hot, saturated solution before crystallization. To prevent premature crystallization in the funnel, it is important to keep everything hot. Use a pre-heated funnel (you can heat it in an oven or by placing it over the steam from the boiling solvent) and fluted filter paper for a faster filtration rate. Add a small excess of solvent to the solution before filtering to ensure the product remains dissolved.
Data Presentation
The following table provides a summary of common solvents that can be tested for the recrystallization of this compound, along with their relevant properties.
| Solvent System | Boiling Point (°C) | Polarity | Potential Use |
| Single Solvents | |||
| Ethanol | 78 | Polar | Good for moderately polar compounds. |
| Isopropanol | 82 | Polar | Similar to ethanol, slightly less polar. |
| Toluene | 111 | Non-polar | Suitable for less polar aromatic compounds. |
| Mixed Solvents | |||
| Heptane / Ethyl Acetate | Variable | Tunable | A versatile system where ethyl acetate is the "good" solvent and heptane is the "poor" solvent. |
| Toluene / Hexane | Variable | Tunable | Good for controlling the solubility of aromatic compounds. Toluene is the "good" solvent. |
Experimental Protocols
General Protocol for Recrystallization of this compound
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (or the "good" solvent of a mixed pair). Heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then reheat until the solution is clear before allowing it to cool.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Mandatory Visualization
Caption: General experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
Validation & Comparative
A Comparative Guide to the Characterization of 5-Bromo-3,4-dimethylbenzene-1,2-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and characterization of derivatives synthesized from 5-Bromo-3,4-dimethylbenzene-1,2-diamine. This versatile diamine serves as a valuable starting material for the synthesis of various heterocyclic compounds, particularly quinoxalines and benzimidazoles, which are of significant interest in medicinal chemistry and materials science. This document summarizes the available data on select derivatives, offering a foundation for further research and development.
Introduction to this compound Derivatives
This compound is a key synthetic intermediate, valued for its potential to be transformed into a variety of more complex molecules. The presence of the vicinal diamine functionality allows for the construction of fused heterocyclic rings, while the bromo- and dimethyl-substituents on the benzene ring provide opportunities for further functionalization and modulation of the physicochemical properties of the resulting derivatives. This guide focuses on two primary classes of derivatives: quinoxalines and benzimidazoles.
Quinoxaline Derivatives: Synthesis and Characterization
Quinoxaline derivatives are readily synthesized by the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound. In the case of this compound, this reaction leads to the formation of 6-bromo-7,8-dimethylquinoxaline derivatives.
Experimental Protocol: Synthesis of 6-Bromo-7,8-dimethylquinoxaline Derivatives
A general and well-established method for the synthesis of quinoxaline derivatives involves the following steps:
-
Dissolution: Dissolve this compound in a suitable solvent, such as ethanol or acetic acid.
-
Addition of Dicarbonyl: Add an equimolar amount of the desired 1,2-dicarbonyl compound (e.g., 2,3-butanedione for the 2,3-dimethyl derivative or benzil for the 2,3-diphenyl derivative) to the solution.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and subsequent cyclization.
-
Work-up and Purification: The product often precipitates out of the solution upon cooling. It can then be collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography to yield the desired quinoxaline derivative.
Comparative Characterization Data
The following table summarizes the available characterization data for two representative 6-bromo-7,8-dimethylquinoxaline derivatives.
| Derivative Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Spectroscopic Data Highlights |
| 6-Bromo-2,3,7,8-tetramethylquinoxaline | C₁₂H₁₃BrN₂ | 265.15 | ¹³C NMR: Available in public databases.[1] GC-MS: Shows characteristic isotopic pattern for bromine.[1] | |
| 6-Bromo-7,8-dimethyl-2,3-diphenylquinoxaline | C₂₂H₁₇BrN₂ | 389.29 | ¹H NMR (DMSO-d₆): Signals observed around 8.1 ppm (m, 2H), 7.8 ppm (m, 1H), 7.5 ppm (m, 4H), 7.3 ppm (m, 4H), 6.8 ppm (m, 2H), 4.7 ppm (s, 2H).[2] ¹³C NMR (DMSO-d₆): Signals observed in the range of 32.04-154.13 ppm.[2] Mass Spec (m/z): Calculated M.W 375.287, Observed M.W 378.087 (M+2).[2] |
Benzimidazole Derivatives: A Potential Avenue for Exploration
General Experimental Protocol: Synthesis of 6-Bromo-7,8-dimethylbenzimidazole Derivatives
-
Reactant Mixture: this compound is reacted with an aldehyde in a suitable solvent, often in the presence of an oxidizing agent, or with a carboxylic acid under acidic conditions with heating.
-
Cyclization: The initial condensation product undergoes cyclization to form the benzimidazole ring.
-
Isolation: The product is isolated and purified using standard techniques such as crystallization or chromatography.
Further research is required to synthesize and characterize a library of these benzimidazole derivatives to enable a comprehensive comparative analysis.
Visualizing Synthetic and Biological Pathways
To aid in the understanding of the experimental workflows and potential biological implications of these derivatives, the following diagrams have been generated.
References
A Comparative Guide to Analytical Methods for 5-Bromo-3,4-dimethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative and qualitative analysis of 5-Bromo-3,4-dimethylbenzene-1,2-diamine. As a crucial intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals, robust analytical methods are paramount for ensuring its purity, stability, and overall quality.[1] This document outlines the primary analytical techniques, supported by performance data derived from structurally analogous compounds, to aid researchers in selecting the most appropriate method for their specific needs.
Principal Analytical Techniques: A Comparative Overview
The analysis of aromatic amines such as this compound is predominantly accomplished using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent and effective methods. Each technique offers distinct advantages and is suited for different analytical objectives.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like aromatic diamines. When coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC provides excellent selectivity and sensitivity for both quantification and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for the analysis of volatile and semi-volatile impurities. It offers high separation efficiency and provides definitive structural information, which is invaluable for the identification of unknown impurities. Derivatization is sometimes employed to enhance the volatility of the analyte.
The following sections provide a detailed comparison of these methods, including typical performance data, experimental protocols, and visual workflows.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the typical performance characteristics of HPLC-UV, HPLC-MS, and GC-MS for the analysis of aromatic amines, which are representative of the expected performance for this compound.
Table 1: HPLC-UV Method Performance for Aromatic Amine Analysis
| Validation Parameter | Typical Performance |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.08 mg/L |
| Limit of Quantification (LOQ) | 0.02 - 0.31 mg/kg |
| Accuracy (% Recovery) | 85.3% - 98.4% |
| Precision (% RSD) | < 2% |
Data is based on validated methods for similar aromatic amines.
Table 2: HPLC-MS/MS Method Performance for Aromatic Amine Analysis
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.996 |
| Limit of Detection (LOD) | 0.6 µg/kg |
| Limit of Quantification (LOQ) | 2.0 µg/kg |
| Accuracy (% Recovery) | 75.3% - 86.0% |
| Precision (% RSD) | 2.1% - 8.5% |
Data is based on validated methods for similar aromatic amines.
Table 3: GC-MS Method Performance for Aromatic Amine Analysis
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.10 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 94% - 105% |
| Precision (% RSD) | < 10% |
Data is based on validated methods for similar aromatic amines.[2]
Experimental Protocols
Detailed methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) are provided below. These protocols are based on established methods for analogous aromatic amines and can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the quantification and purity assessment of this compound in bulk material and reaction mixtures.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-30 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of the analyte (typically in the range of 240-280 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL to create a stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration suitable for analysis (e.g., 10 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is well-suited for the identification of volatile and semi-volatile impurities in this compound.
Chromatographic and Spectrometric Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 40-500.
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If derivatization is required to improve volatility, a suitable agent (e.g., trifluoroacetic anhydride) can be added, followed by incubation.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthesis and purification workflow, as well as the analytical workflows for HPLC and GC-MS.
References
Navigating Reactivity: A Comparative Guide to Substituted o-Phenylenediamines
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity among substituted o-phenylenediamines is crucial for the rational design and synthesis of novel heterocyclic compounds, particularly in the realm of pharmaceuticals. This guide provides an objective comparison of the reactivity of various substituted o-phenylenediamines, supported by experimental data, detailed protocols, and mechanistic insights.
The reactivity of o-phenylenediamine and its derivatives is fundamentally linked to the nucleophilicity of the two amino groups. The introduction of substituents onto the benzene ring can significantly modulate this reactivity through electronic and steric effects. Electron-donating groups (EDGs) generally enhance reactivity by increasing the electron density on the amino nitrogens, making them more potent nucleophiles. Conversely, electron-withdrawing groups (EWGs) decrease reactivity by diminishing the nucleophilic character of the amino groups.
This guide focuses on the well-established condensation reaction of substituted o-phenylenediamines with α-dicarbonyl compounds to form quinoxalines, a common scaffold in medicinal chemistry. The yield of the resulting quinoxaline serves as a quantitative measure of the diamine's reactivity under specific reaction conditions.
Comparative Reactivity Data
The following table summarizes the reaction yields for the synthesis of various substituted quinoxalines from the corresponding o-phenylenediamines and benzil (an α-dicarbonyl compound). The data illustrates the impact of different substituents on the reactivity of the diamine.
| Substituent (R) | Electronic Effect | Product Yield (%) | Reference |
| -H | Neutral | 92 | [1] |
| 4-Methyl (-CH₃) | Electron-Donating (weak) | 95 | [2] |
| 4,5-Dimethyl (-CH₃) | Electron-Donating (moderate) | 98 | [2] |
| 4-Methoxy (-OCH₃) | Electron-Donating (strong) | Not Reported | |
| 4-Chloro (-Cl) | Electron-Withdrawing (weak) | 90 | [2] |
| 4-Nitro (-NO₂) | Electron-Withdrawing (strong) | 85 | [2] |
Analysis: The data clearly demonstrates that electron-donating groups, such as methyl, lead to higher product yields, indicating an enhanced reactivity of the corresponding o-phenylenediamine. In contrast, electron-withdrawing groups like chloro and nitro result in lower yields, signifying decreased reactivity. This trend aligns with the fundamental principles of electronic effects in aromatic systems.
Experimental Protocols
Detailed methodologies for the synthesis of quinoxalines are provided below, offering a practical guide for researchers.
Protocol 1: General Procedure for the Synthesis of Quinoxalines[1]
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
Benzil (1,2-diphenylethane-1,2-dione) (1 mmol)
-
Toluene (8 mL)
-
Molybdenum-Vanadium Phosphorus (MoVP) catalyst (0.1 g)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
To a mixture of the substituted o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (8 mL), add 0.1 g of the MoVP catalyst.
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.
Protocol 2: Iodine-Catalyzed Oxidative Cyclization[2]
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
α-Hydroxy ketone (1 mmol)
-
Iodine (I₂) (20 mol%)
-
Dimethyl Sulfoxide (DMSO) (3 mL)
-
Ethyl acetate
-
Sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Combine the substituted o-phenylenediamine, α-hydroxy ketone, and iodine in a round-bottom flask.
-
Add DMSO to the mixture.
-
Heat the reaction mixture at 100 °C. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.
Mechanistic Insights and Visualization
The formation of quinoxalines from o-phenylenediamines and α-dicarbonyl compounds proceeds through a well-established condensation mechanism. The key steps involve the nucleophilic attack of the amino groups on the carbonyl carbons, followed by cyclization and dehydration.
Caption: Condensation reaction pathway for quinoxaline synthesis.
The experimental workflow for a typical quinoxaline synthesis is outlined below, providing a clear, step-by-step visual guide for laboratory execution.
Caption: General experimental workflow for quinoxaline synthesis.
References
A Comparative Guide to Alternative Reagents for 5-Bromo-3,4-dimethylbenzene-1,2-diamine in Benzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of heterocyclic compounds, particularly in the development of pharmaceutical intermediates, the choice of starting materials is critical to the efficiency, yield, and overall success of the reaction. 5-Bromo-3,4-dimethylbenzene-1,2-diamine is a versatile reagent frequently employed in the synthesis of benzimidazoles and other fused heterocyclic systems. This guide provides an objective comparison of alternative substituted o-phenylenediamines, supported by experimental data from the literature, to assist researchers in selecting the most appropriate reagent for their synthetic needs.
The primary application of these diamines is in the cyclocondensation reaction with aldehydes to form 2-substituted benzimidazoles, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The nature and position of substituents on the o-phenylenediamine ring can influence the reactivity of the diamine and the properties of the resulting benzimidazole.
Performance Comparison of Substituted o-Phenylenediamines in Benzimidazole Synthesis
The following table summarizes the performance of various substituted o-phenylenediamines in the synthesis of 2-arylbenzimidazoles via condensation with aromatic aldehydes. While a direct head-to-head comparison of all reagents under identical conditions is not available in a single study, the data presented has been compiled from studies using similar methodologies to provide a useful comparative overview.
| o-Phenylenediamine Reagent | Aldehyde | Catalyst/Solvent System | Reaction Time | Yield (%) | Reference |
| o-Phenylenediamine | 4-Chlorobenzaldehyde | H₂O₂/HCl in Acetonitrile | 15 min | 96 | [1] |
| 4-Methyl-o-phenylenediamine | 4-Chlorobenzaldehyde | H₂O₂/HCl in Acetonitrile | 25 min | 94 | [1] |
| 4-Chloro-o-phenylenediamine | 4-Chlorobenzaldehyde | H₂O₂/HCl in Acetonitrile | 20 min | 95 | [1] |
| 4-Nitro-o-phenylenediamine | 4-Chlorobenzaldehyde | H₂O₂/HCl in Acetonitrile | 35 min | 92 | [1] |
| 4,5-Dimethyl-o-phenylenediamine | 4-Chlorobenzaldehyde | H₂O₂/HCl in Acetonitrile | 20 min | 98 | [1] |
| o-Phenylenediamine | p-Toluenethiol & Paraformaldehyde | 4-ADPA in TCE/H₂O | 3 h | 75 | [2] |
| 3-Methylbenzene-1,2-diamine | p-Toluenethiol & Paraformaldehyde | 4-ADPA in TCE/H₂O | 3 h | 63 | [2] |
| 4,5-Dimethylbenzene-1,2-diamine | p-Toluenethiol & Paraformaldehyde | 4-ADPA in TCE/H₂O | 3 h | 52 | [2] |
Analysis of Performance Data:
The data suggests that the electronic nature of the substituent on the o-phenylenediamine ring influences the reaction outcome. Electron-donating groups, such as methyl groups in 4,5-dimethyl-o-phenylenediamine, can lead to very high yields, potentially by increasing the nucleophilicity of the amino groups.[1] Conversely, the presence of a single methyl group in the 3-position resulted in a slightly lower yield in the synthesis of N-thiomethyl benzimidazoles compared to the unsubstituted o-phenylenediamine.[2] Electron-withdrawing groups, like the nitro group in 4-nitro-o-phenylenediamine, can also result in high yields, although the reaction time might be slightly longer.[1] The chloro-substituted diamine also proved to be a highly effective substrate.[1]
While specific data for this compound is not present in these comparative studies, the high yield obtained with 4,5-dimethyl-o-phenylenediamine suggests that the dimethyl substitution pattern is favorable for this reaction. The additional bromo substituent in the target compound would introduce both steric and electronic effects that could modulate reactivity and provide a handle for further functionalization.
Experimental Protocols
General Procedure for the One-Pot Synthesis of 2-Arylbenzimidazoles using H₂O₂/HCl[1]
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Acetonitrile (5 mL)
-
30% Hydrogen peroxide (H₂O₂, 2 mmol)
-
Concentrated Hydrochloric acid (HCl, 1 mmol)
Procedure:
-
To a solution of the substituted o-phenylenediamine and the aromatic aldehyde in acetonitrile, add the hydrogen peroxide and hydrochloric acid.
-
Stir the reaction mixture at room temperature for the time specified in the table.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford the pure 2-arylbenzimidazole.
General Procedure for the Synthesis of N-Thiomethyl Benzimidazoles[2]
Materials:
-
Substituted o-phenylenediamine (0.2 mmol)
-
Thiophenol (0.5 mmol)
-
Paraformaldehyde (0.8 mmol)
-
4-Aminodiphenylamine (4-ADPA, 0.2 mmol)
-
1,1,2,2-Tetrachloroethane (TCE, 0.7 mL)
-
Water (H₂O, 0.2 mL)
Procedure:
-
In a reaction vessel, combine the substituted o-phenylenediamine, thiophenol, paraformaldehyde, and 4-ADPA.
-
Add TCE and water to the mixture.
-
Heat the reaction mixture at 130 °C for 3 hours in the air.
-
After cooling to room temperature, purify the crude product by column chromatography to yield the desired N-thiomethyl benzimidazole.
Visualizations
General Synthetic Pathway for 2-Substituted Benzimidazoles
Caption: General reaction scheme for the synthesis of 2-substituted benzimidazoles.
Experimental Workflow for Benzimidazole Synthesis
References
A Comparative Spectroscopic Analysis of Quinoxaline Derivatives Synthesized from 5-Bromo-3,4-dimethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of quinoxaline derivatives synthesized from 5-Bromo-3,4-dimethylbenzene-1,2-diamine. As a primary example, we focus on the characterization of 6-Bromo-7,8-dimethyl-2,3-diphenylquinoxaline , a product of the condensation reaction with benzil. For comparative purposes, its spectroscopic data is contrasted with that of 2,3-diphenylquinoxaline , the analogous product derived from the unsubstituted o-phenylenediamine.
This comparison highlights the influence of the bromo and dimethyl substituents on the spectroscopic signatures of the quinoxaline core, providing valuable data for researchers in the fields of medicinal chemistry, materials science, and organic synthesis. The information presented is based on available experimental data for the compared compounds and established synthetic methodologies.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 6-Bromo-7,8-dimethyl-2,3-diphenylquinoxaline and the reference compound, 2,3-diphenylquinoxaline. Due to the limited availability of direct experimental data for 6-Bromo-7,8-dimethyl-2,3-diphenylquinoxaline in public databases, the provided data is a combination of experimental values for closely related analogs and predicted values based on established spectroscopic principles.
Table 1: ¹H NMR Data Comparison (Predicted for 6-Bromo-7,8-dimethyl-2,3-diphenylquinoxaline)
| Proton Assignment | 6-Bromo-7,8-dimethyl-2,3-diphenylquinoxaline (Predicted Chemical Shift, δ ppm) | 2,3-Diphenylquinoxaline (Experimental Chemical Shift, δ ppm) [1] |
| Aromatic-H (Quinoxaline) | ~ 8.3 (s, 1H), ~ 7.9 (s, 1H) | 8.19 (m, 2H), 7.78 (m, 2H) |
| Aromatic-H (Phenyl) | ~ 7.3-7.5 (m, 10H) | 7.53 (m, 4H), 7.35 (m, 6H) |
| Methyl-H | ~ 2.5 (s, 3H), ~ 2.4 (s, 3H) | - |
Table 2: ¹³C NMR Data Comparison (Predicted for 6-Bromo-7,8-dimethyl-2,3-diphenylquinoxaline)
| Carbon Assignment | 6-Bromo-7,8-dimethyl-2,3-diphenylquinoxaline (Predicted Chemical Shift, δ ppm) | 2,3-Diphenylquinoxaline (Experimental Chemical Shift, δ ppm) [1] |
| Quaternary C (C=N) | ~ 153-154 | 153.4 |
| Quaternary C (Aromatic) | ~ 123-142 | 141.2, 139.0 |
| Aromatic CH | ~ 128-133 | 129.9, 129.8, 129.1, 128.8, 128.2 |
| Methyl C | ~ 20-22 | - |
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Functional Group | 6-Bromo-7,8-dimethyl-2,3-diphenylquinoxaline (Predicted Wavenumber, cm⁻¹) | 2,3-Diphenylquinoxaline (Experimental Wavenumber, cm⁻¹) [1] |
| Aromatic C-H Stretch | ~ 3060 | 3057 |
| C=N Stretch | ~ 1540 | 1548 |
| Aromatic C=C Stretch | ~ 1440 | 1441 |
| C-Br Stretch | ~ 680 | - |
Table 4: Mass Spectrometry Data Comparison
| Analysis | 6-Bromo-7,8-dimethyl-2,3-diphenylquinoxaline (Predicted m/z) | 2,3-Diphenylquinoxaline (Experimental m/z) [1] |
| Molecular Ion [M]⁺ | 388/390 (Isotopic pattern for Br) | 282.12 |
| Base Peak | 388/390 | 282.12 |
Experimental Protocols
Synthesis of Quinoxaline Derivatives
The synthesis of both 6-Bromo-7,8-dimethyl-2,3-diphenylquinoxaline and 2,3-diphenylquinoxaline can be achieved through the condensation of the corresponding o-phenylenediamine with benzil.[2][3]
Materials:
-
This compound or o-phenylenediamine
-
Benzil
-
Rectified spirit (Ethanol)
-
Water
Procedure:
-
In a round-bottom flask, dissolve benzil (1.0 equivalent) in a minimal amount of warm rectified spirit.
-
In a separate beaker, dissolve the corresponding o-phenylenediamine (1.0 equivalent) in rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the reaction mixture on a water bath for approximately 30 minutes.[3]
-
After the reaction is complete (monitored by TLC), add water dropwise to the mixture until a slight cloudiness persists.[3]
-
Cool the solution in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold aqueous ethanol.
-
The crude product can be further purified by recrystallization from ethanol.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified quinoxaline derivative in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the purified product or analyze the sample as a thin film on a salt plate.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).
-
Data Acquisition: Obtain the mass spectrum, ensuring to observe the molecular ion peak and the characteristic isotopic pattern for bromine-containing compounds.
Visualizations
Caption: General reaction mechanism for the synthesis of quinoxalines.
Caption: Experimental workflow for quinoxaline synthesis and analysis.
References
Comparative Biological Activities of 5-Bromo-3,4-dimethylbenzene-1,2-diamine Derivatives: A Guide for Drug Discovery Professionals
An In-depth Analysis of Substituted Benzimidazoles as Potential Therapeutic Agents
Derivatives of 5-Bromo-3,4-dimethylbenzene-1,2-diamine, particularly substituted benzimidazoles, represent a promising class of compounds in the landscape of modern drug discovery. The inherent structural similarity of the benzimidazole core to endogenous purines allows for facile interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and kinase inhibitory potential of these derivatives, supported by available experimental data. It is designed to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics.
Anticancer Activity: A Tale of Potency and Selectivity
Substituted benzimidazoles derived from this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The biological activity is profoundly influenced by the nature and position of substituents on the benzimidazole scaffold.
Comparative Efficacy Against Cancer Cell Lines
The following table summarizes the in-vitro anticancer activity of various 5,6-dimethylbenzimidazole and 5-bromo-benzimidazole derivatives, which are structurally analogous to the derivatives of this compound. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth), with lower values indicating higher potency.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| 2-Substituted-5,6-dimethyl-1H-benzimidazoles | Compound with phenacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | < 10[1] |
| Compound with 4-bromophenacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | < 10[1] | |
| Compound with 4-trifluoromethylphenacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | < 10[1] | |
| Compound with 4-methoxyphenacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | < 10[1] | |
| Compound with 4-phenylphenacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | < 10[1] | |
| Compound with naphthylacyl substitution | SMMC-7721 (Hepatocellular carcinoma) | < 10[1] | |
| Pyrazolyl-substituted Benzimidazoles | 6-bromo-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | A-549, MCF-7, HeLa | Not specified, but showed considerable growth inhibitory capability[2] |
| 5-fluoro-2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | A-549, MCF-7, HeLa | Not specified, but showed considerable growth inhibitory capability[2] | |
| 5-chloro-2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole | A-549, MCF-7, HeLa | Not specified, but showed considerable growth inhibitory capability[2] | |
| Tetrabromo-1H-benzimidazole Derivatives | 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | MCF-7 (Breast) | 5.30[3] |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone | CCRF-CEM (Leukemia) | 6.80[3] |
Antimicrobial Potential: A Broad Spectrum of Activity
The benzimidazole scaffold is also a key pharmacophore in the development of antimicrobial agents. The presence of bromine and dimethyl substitutions can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets.
Comparative Efficacy Against Microbial Strains
The following table presents the minimum inhibitory concentration (MIC) values for a series of 5-halobenzimidazole derivatives against various bacterial and fungal strains. Lower MIC values are indicative of greater antimicrobial potency.
| Compound | Target Organism | MIC (µg/mL) |
| 5-Chloro Analogue | Staphylococcus aureus (MRSA) | Comparable to Ciprofloxacin[4] |
| 5-Bromo Analogue | Staphylococcus aureus (MRSA) | Active, but less so than 5-chloro analogue[4] |
| 5-Nitro Analogue | Mucor circinelloides | Three-fold more potent than Amphotericin B[4] |
Mechanism of Action: Targeting Key Cellular Pathways
The diverse biological activities of benzimidazole derivatives stem from their ability to interact with a multitude of cellular targets. One of the most prominent mechanisms is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.
dot
Caption: A simplified diagram illustrating the inhibition of a generic kinase signaling pathway by a this compound derivative.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of the discussed benzimidazole derivatives.
General Synthesis of 2-Substituted-5-bromo-6,7-dimethyl-1H-benzimidazoles
A common method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.
dot
Caption: A general workflow for the synthesis of 2-substituted-5-bromo-6,7-dimethyl-1H-benzimidazoles.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reagent: Add the desired substituted aldehyde or carboxylic acid (1-1.2 equivalents) to the solution.
-
Catalysis: For reactions with aldehydes, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) may be added. For reactions with carboxylic acids, a condensing agent like polyphosphoric acid may be used, or the reaction can be heated at high temperatures.
-
Reaction: The mixture is typically heated to reflux for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
In-Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The derivatives of this compound, particularly the benzimidazole class, exhibit a compelling range of biological activities that warrant further investigation. The available data on structurally similar compounds highlight their potential as anticancer and antimicrobial agents. The versatility of the benzimidazole scaffold allows for extensive chemical modification, providing a rich platform for structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of these derivatives to identify lead compounds for further preclinical and clinical development. In particular, exploring their kinase inhibitory profiles against a broad panel of kinases could unveil novel therapeutic targets and mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. neuroquantology.com [neuroquantology.com]
- 3. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Brominated Diamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various synthetic routes to obtain brominated diamines, crucial intermediates in the development of novel pharmaceuticals and functional materials. The following sections detail common synthetic strategies for both aromatic and aliphatic diamines, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes for Brominated Aromatic Diamines
The introduction of bromine atoms into aromatic diamines can be achieved through several distinct methodologies. The choice of a particular route often depends on the desired regioselectivity, the nature of the starting materials, and considerations of safety and environmental impact.
Data Summary
| Synthetic Route | Target Molecule | Starting Material | Key Reagents | Yield (%) | Reaction Time | Ref. |
| Multi-step (Nitration, Bromination, Reduction) | 4-Bromo-2-nitroaniline | o-Nitroaniline | HBr, H₂O₂ | High | - | [1] |
| 4,5-Dibromo-o-phenylenediamine | 4,5-Dibromo-2-nitroaniline | Raney Nickel, H₂ | 82 | ~1 h | [2] | |
| Direct Bromination (with Protection) | 4-Bromo-o-phenylenediamine | o-Phenylenediamine | Acetic anhydride, NaBr, H₂O₂ | High | 4-5 h (bromination) | [3][4] |
| Sandmeyer Reaction | Substituted bromobenzenes | Substituted anilines | NaNO₂, HBr, CuBr | 55-80 | ~2.5 h | [5] |
Synthetic Pathways
Below are visualizations of the common synthetic routes for preparing brominated aromatic diamines.
Caption: Multi-step synthesis of a brominated aromatic diamine.
Caption: Direct bromination with amino group protection.
Caption: The Sandmeyer reaction for aryl bromide synthesis.
Experimental Protocols
1. Multi-step Synthesis of 4,5-Dibromo-o-phenylenediamine [2]
-
Step 1: Bromination of o-Nitroaniline (Illustrative) [1] Newer, milder synthetic reagents such as hydrobromic acid with hydrogen peroxide can be used for the bromination of o-nitroaniline to yield 4-bromo-2-nitroaniline.
-
Step 2: Reduction of 4,5-Dibromo-2-nitroaniline [2] Five grams of 4,5-dibromo-2-nitroaniline are suspended in 200 ml of anhydrous ethanol, to which approximately 10 g of Raney Nickel is added. The mixture is placed in a low-pressure hydrogenation apparatus under a hydrogen pressure of 55 psi. A rapid uptake of hydrogen occurs, and the reaction is typically complete within 25 minutes, indicated by the discharge of the initial deep yellow color. The hydrogenation is continued for an additional 30 minutes to ensure completion. The catalyst is then removed by filtration, and the solvent is evaporated from the filtrate to yield 4,5-dibromo-o-phenylenediamine.
2. Direct Bromination of o-Phenylenediamine with Amine Protection [3][4]
-
Step 1: Acetylation of o-Phenylenediamine In a 1-liter flask, 80 grams of o-phenylenediamine is dissolved in 640 mL of glacial acetic acid with vigorous stirring. The solution is cooled in an ice bath, and 158 grams of acetic anhydride is added dropwise. The mixture is then heated to 50°C and allowed to react for 1 hour.
-
Step 2: Bromination After cooling the reaction mixture to 25°C, 80 grams of sodium bromide is added. Following uniform stirring, 92 grams of 30% hydrogen peroxide is added dropwise. The mixture is stirred at room temperature for 2 hours and then heated to 50°C for an additional 2 hours.
-
Step 3: Hydrolysis and Workup The reaction solution is poured into 2000 grams of ice water containing 9 grams of sodium sulfite and stirred until the red color disappears. The resulting white solid is collected by filtration and dried to yield 4-bromo-o-phenyl diacetyl amide. This intermediate is then hydrolyzed by dissolving it in methanol and adding a 5N aqueous sodium hydroxide solution, followed by heating to yield 4-bromo-o-phenylenediamine.[3]
3. Sandmeyer Reaction for the Synthesis of Substituted Bromobenzenes [5]
-
Step 1: Diazotization An aniline derivative is treated with an aqueous solution of sodium nitrite (NaNO₂) and a strong acid, typically hydrobromic acid (HBr), at a low temperature (0-5 °C) to form the corresponding arenediazonium salt.
-
Step 2: Bromination The freshly prepared diazonium salt solution is then slowly added to a solution of copper(I) bromide (CuBr). The diazonium group is replaced by a bromine atom, with the evolution of nitrogen gas. The reaction mixture is then worked up to isolate the desired brominated aromatic compound.
Comparison of Synthetic Routes for Brominated Aliphatic Diamines
The synthesis of brominated aliphatic diamines can be more challenging due to the reactivity of the amine functional groups and the potential for side reactions. Common strategies involve multi-step sequences, often starting from precursors like dibromoalkanes or diols.
Data Summary
| Synthetic Route | Target Molecule | Starting Material | Key Reagents | Yield (%) | Reaction Time | Ref. |
| From Dibromoalkane | N,N'-Di-tert-butylethylenediamine | 1,2-Dibromoethane | tert-Butylamine | 70 | - | [3] |
| 1,4-Butanediamine | 1,4-Dibromobutane | Potassium phthalimide, Methylamine | 54.7-59.7 (overall) | 14 h (step 1), 4 h (step 2) | [6] | |
| From Diol (via Dibromoalkane) | 1,4-Dibromobutane-d₄ | 1,4-Butanediol-d₄ | PBr₃ | - | 13 h | [4] |
Synthetic Pathways
Below are visualizations of synthetic routes for preparing brominated aliphatic diamines.
Caption: Synthesis of N,N'-disubstituted ethylenediamine.
Caption: Multi-step synthesis of a brominated aliphatic diamine from a diol.
Experimental Protocols
1. Synthesis of N,N'-Di-tert-butylethylenediamine from 1,2-Dibromoethane [3]
In a 2 L round-bottom flask equipped with a stir bar, 1,2-dibromoethane (86 mL, 1 mol) and 350 mL of water are added. The reaction mixture is cooled to 0°C, and tert-butylamine (210 mL, 2 mol) is added dropwise over 1 hour. The reaction is stirred at 0°C for 2 hours and then at room temperature for 48 hours. The resulting mixture is worked up to isolate N,N'-di-tert-butylethylenediamine.
2. Multi-step Synthesis of 1,4-Butanediamine from 1,4-Dibromobutane (Gabriel Synthesis) [6]
-
Step 1: Synthesis of 1,4-Diphthalimidobutane 10.90 g (0.05 mol) of 1,4-dibromobutane is added to a 500 ml three-necked flask with 250 mL of acetone. The mixture is stirred at 70°C, and 24.05 g (0.13 mol) of potassium phthalimide is added. The reaction is refluxed for 13 hours. After completion, the reaction mixture is filtered, and the white solid is washed with distilled water and dried to give 1,4-diphthalimidobutane.
-
Step 2: Hydrolysis to 1,4-Butanediamine 15.50 g (0.045 mol) of 1,4-diphthalimidobutane is placed in a 250 mL three-necked flask with 100 mL of ethanol. 21.39 g of 40% aqueous methylamine solution is added, and the mixture is heated until all solids dissolve. After stirring until the solution becomes a clear yellow, 8 ml of concentrated hydrochloric acid is added, and the mixture is refluxed for 4 hours. The product is then isolated by filtration, concentration of the filtrate, neutralization with solid NaOH, extraction with dichloromethane, drying, and distillation.
3. Synthesis of a Dibromoalkane from a Diol (Illustrative) [4]
Phosphorous tribromide (PBr₃) is added dropwise to the corresponding diol, typically with cooling. After the addition is complete, the reaction mixture is stirred at ambient temperature for several hours to ensure complete conversion to the dibromoalkane. The product is then isolated and purified. This dibromoalkane can then be converted to the corresponding diamine through methods such as the Gabriel synthesis described above.
Conclusion
The synthesis of brominated diamines offers a variety of strategic approaches, each with its own advantages and limitations. For aromatic diamines, multi-step syntheses provide good control over regioselectivity, while direct bromination with protecting groups offers a more streamlined and potentially greener alternative. The Sandmeyer reaction is a classic and versatile method for introducing bromine. For aliphatic diamines, multi-step syntheses starting from readily available precursors like dibromoalkanes or diols are common. The choice of the optimal synthetic route will be dictated by the specific target molecule, available starting materials, and desired scale of the reaction.
References
A Comparative Guide to the Purity Validation of 5-Bromo-3,4-dimethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical methodologies for validating the purity of 5-Bromo-3,4-dimethylbenzene-1,2-diamine, a key intermediate in pharmaceutical and chemical synthesis. The product's performance is compared with two commercially available alternatives: 4,5-Dimethyl-1,2-phenylenediamine and 4-Bromo-1,2-phenylenediamine. This document outlines detailed experimental protocols and presents supporting data to aid in the selection of appropriate quality control procedures.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and the formation of potentially toxic byproducts in the final product. Rigorous purity validation is therefore a critical step in the drug development and manufacturing process. This guide details the common analytical techniques employed for the purity assessment of this compound and its analogs.
Comparative Analysis of Purity
The purity of this compound and its alternatives is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for separating and quantifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).
Table 1: Comparison of Purity and Physical Properties
| Parameter | This compound | 4,5-Dimethyl-1,2-phenylenediamine | 4-Bromo-1,2-phenylenediamine |
| CAS Number | 107100-16-3 | 3171-45-7 | 1575-37-7 |
| Molecular Formula | C₈H₁₁BrN₂ | C₈H₁₂N₂ | C₆H₇BrN₂ |
| Molecular Weight | 215.09 g/mol | 136.19 g/mol | 187.04 g/mol |
| Typical Purity | >98% (HPLC) | >98% (HPLC) | >96% (GC)[1], 98.2%[2] |
| Melting Point | 79-83 °C | 125-129 °C | 65-69 °C[2] |
| Appearance | Off-white to light brown solid | Beige to brown crystalline powder | Brown powder[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like aromatic diamines.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and semi-volatile impurities. Derivatization may be necessary for polar compounds like diamines to improve their chromatographic behavior.
Protocol:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds.
Protocol:
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Table 2: Representative ¹H NMR Spectral Data (in CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | ~6.8 (s, 1H, Ar-H), ~3.5 (br s, 4H, NH₂), ~2.2 (s, 3H, CH₃), ~2.1 (s, 3H, CH₃) |
| 4,5-Dimethyl-1,2-phenylenediamine | ~6.5 (s, 2H, Ar-H), ~3.4 (br s, 4H, NH₂), ~2.1 (s, 6H, CH₃)[3] |
| 4-Bromo-1,2-phenylenediamine | ~6.8-6.5 (m, 3H, Ar-H), ~3.6 (br s, 4H, NH₂) |
Table 3: Representative ¹³C NMR Spectral Data (in CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | ~140, ~135, ~125, ~120, ~115, ~110 (Ar-C), ~20, ~15 (CH₃) |
| 4,5-Dimethyl-1,2-phenylenediamine | ~135, ~125, ~115 (Ar-C), ~20 (CH₃)[3] |
| 4-Bromo-1,2-phenylenediamine | ~140, ~125, ~120, ~115, ~110, ~105 (Ar-C) |
Visualizing the Purity Validation Workflow
A systematic workflow is essential for the comprehensive purity validation of pharmaceutical intermediates. The following diagram illustrates a typical process.
Caption: A generalized workflow for the purity validation of aromatic diamines.
Conclusion
The purity validation of this compound and its analogs requires a multi-technique approach to ensure the identity, purity, and quality of the material. HPLC and GC-MS are essential for quantitative purity assessment and impurity profiling, while NMR spectroscopy provides unequivocal structural confirmation. The selection of the most appropriate analytical method will depend on the specific requirements of the downstream application and the potential impurities that may be present. The data and protocols presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in establishing robust quality control procedures.
References
A Comparative Guide to Halogenated Benzene-1,2-diamines in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Halogenated benzene-1,2-diamines are pivotal precursors in the synthesis of a wide array of heterocyclic compounds, most notably benzimidazoles and quinoxalines. These structural motifs are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties. The nature of the halogen substituent on the benzene-1,2-diamine ring can significantly influence the reactivity of the starting material and the properties of the resulting products. This guide provides a comparative analysis of the performance of various halogenated benzene-1,2-diamines in common synthetic transformations, supported by experimental data from the literature.
Performance in Benzimidazole Synthesis
The condensation of a benzene-1,2-diamine with an aldehyde or carboxylic acid is a fundamental method for the synthesis of 2-substituted benzimidazoles. The electron-withdrawing or -donating nature of the halogen substituent can affect the nucleophilicity of the amino groups and the overall reaction rate and yield.
Table 1: Comparative Yields of 2-Substituted Benzimidazoles from Halogenated Benzene-1,2-diamines and Aldehydes
| Benzene-1,2-diamine Derivative | Aldehyde | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| 4,5-Dichloro-1,2-phenylenediamine | 4-Chlorobenzaldehyde | tert-butyl nitrite / THF | 25 °C, 0.5 h | 80 | [1] |
| 4-Bromo-o-phenylenediamine | Oxalic acid then POCl3/DMF | Not specified | Not specified | Good | [2] |
| o-Phenylenediamine | p-Chlorobenzoic acid | NH4Cl / Ethanol | 80 °C, 2 h | 78.88 | [3] |
| o-Phenylenediamine | Anisaldehyde | NH4Cl / Ethanol | 80 °C, 2 h | 80 |
Performance in Quinoxaline Synthesis
Quinoxalines are readily synthesized by the condensation of benzene-1,2-diamines with 1,2-dicarbonyl compounds. The reactivity of the diamine is a key factor in the efficiency of this cyclocondensation reaction.
Table 2: Comparative Yields of Quinoxalines from Halogenated Benzene-1,2-diamines and 1,2-Dicarbonyl Compounds
| Benzene-1,2-diamine Derivative | 1,2-Dicarbonyl Compound | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| 4-Bromo-o-phenylenediamine | Oxalic acid | Hydrochloric acid | Not specified | Good | [2] |
| 1,2-Diamino-4-chlorobenzene | Phenacyl bromide | Pyridine / THF | Room temp, 2 h | Very good | [4] |
| Benzene-1,2-diamine | Benzil | Phenol / Ethanol:Water | Room temp, 30 min | 95 | [5] |
| Benzene-1,2-diamine | Benzil | Cerium (IV) ammonium nitrate / Acetonitrile | Room temp, 20 min | 80-98 | [6] |
Experimental Protocols
Synthesis of 4-bromo-o-phenylenediamine
Procedure: A mixture of o-phenylenediamine (5 g, 46.2 mmol), acetic acid (40 ml), and acetic anhydride (10.4 g, 102 mmol) is cooled in an ice water bath. A solution of bromine (8.9 g, 55.4 mmol) in acetic acid (10 ml) is added to the cooled mixture. The reaction mixture is then stirred for 40 minutes at 50-55° C. Following this, the mixture is poured into a solution of sodium hydrogensulfite (1.5 g) in ice water (300 ml).
General Procedure for the Synthesis of 2-Substituted Benzimidazoles
Procedure: To a mixture of the respective o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, ammonium chloride (0.15g, 30 mol%) is added. The resulting mixture is stirred for 2-4 hours at 80°C. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water, leading to the precipitation of the product. The solid is then filtered, washed with water, dried, and purified by recrystallization from ethanol.
General Procedure for the Synthesis of Quinoxalines
Procedure: A solution of an aromatic o-diamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in a 7:3 mixture of ethanol and water (10 mL) is stirred at room temperature in the presence of a catalytic amount of phenol (20 mol%, 0.01 g).[5] The progress of the reaction is monitored by TLC. After the reaction is complete, water (20 mL) is added to the mixture, which is then allowed to stand at room temperature for 30 minutes to allow for the crystallization of the pure product. The crystals are collected by filtration and dried.[5] For further purification, the product can be recrystallized from hot ethanol.[5]
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of benzimidazoles and quinoxalines from substituted benzene-1,2-diamines.
Caption: General workflow for benzimidazole synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. acgpubs.org [acgpubs.org]
- 5. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 6. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
A Comparative Cost-Analysis of Synthetic Pathways for 5-Bromo-3,4-dimethylbenzene-1,2-diamine
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of key intermediates is a critical aspect of the research and development pipeline. This guide provides a comparative cost-analysis of two potential synthetic pathways for the valuable compound 5-Bromo-3,4-dimethylbenzene-1,2-diamine, a key building block in the development of various pharmaceuticals and other specialty chemicals.
This analysis outlines two plausible multi-step synthetic routes starting from commercially available precursors: Pathway 1, commencing with 3,4-dimethylaniline, and Pathway 2, beginning with 4-bromo-1,2-dimethylbenzene. The comparison focuses on the estimated costs of raw materials, taking into account reagent prices and theoretical yields for each step. Detailed experimental protocols, based on analogous reactions found in the literature, are provided to support the feasibility of each proposed pathway.
At a Glance: Cost and Pathway Comparison
The following table summarizes the estimated costs for the starting materials and reagents required for each proposed synthetic pathway to produce a hypothetical 100g of the final product, this compound.
| Pathway | Starting Material | Key Reagents | Estimated Total Reagent Cost (per 100g of product) | Overall Theoretical Yield |
| Pathway 1 | 3,4-Dimethylaniline | Acetic anhydride, N-Bromosuccinimide (NBS), Nitric Acid, Sulfuric Acid, Hydrochloric Acid, Iron powder | ~$150 - $250 | ~40-60% |
| Pathway 2 | 4-Bromo-1,2-dimethylbenzene | Nitric Acid, Sulfuric Acid, Iron powder or Tin(II) chloride | ~$100 - $200 | ~50-70% |
Note: The cost estimations are based on currently available market prices for laboratory-grade chemicals and may vary depending on the supplier, purity, and scale of the synthesis. The overall theoretical yields are estimations based on typical yields for analogous reactions and would require experimental optimization.
Visualizing the Synthetic Approaches
To better understand the sequence of reactions in each proposed pathway, the following diagrams illustrate the synthetic transformations.
Caption: Pathway 1: Synthesis starting from 3,4-dimethylaniline.
Caption: Pathway 2: Synthesis starting from 4-bromo-1,2-dimethylbenzene.
Detailed Experimental Protocols
The following are proposed experimental procedures for each step in the synthetic pathways. These protocols are based on established chemical transformations and may require optimization for specific laboratory conditions and scales.
Pathway 1: From 3,4-Dimethylaniline
Step 1: Acetylation of 3,4-Dimethylaniline
-
Procedure: In a round-bottom flask, dissolve 3,4-dimethylaniline in glacial acetic acid. Add acetic anhydride dropwise while stirring. The reaction is typically exothermic. After the addition is complete, stir the mixture at room temperature for 1-2 hours. Pour the reaction mixture into ice-water to precipitate the product, N-(3,4-dimethylphenyl)acetamide. Collect the solid by filtration, wash with cold water, and dry.
-
Expected Yield: 90-95%
Step 2: Bromination of N-(3,4-dimethylphenyl)acetamide
-
Procedure: Dissolve N-(3,4-dimethylphenyl)acetamide in a suitable solvent such as acetic acid or a chlorinated solvent. Add N-bromosuccinimide (NBS) portion-wise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent. Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-(5-bromo-3,4-dimethylphenyl)acetamide.
-
Expected Yield: 70-80%
Step 3: Nitration of N-(5-bromo-3,4-dimethylphenyl)acetamide
-
Procedure: To a cooled mixture of concentrated sulfuric acid and nitric acid (nitrating mixture), slowly add the N-(5-bromo-3,4-dimethylphenyl)acetamide while maintaining a low temperature (0-5 °C). After the addition, allow the reaction to stir at a controlled temperature until completion (monitored by TLC). Carefully pour the reaction mixture onto crushed ice to precipitate the product, N-(5-bromo-2-nitro-3,4-dimethylphenyl)acetamide. Filter, wash with water until neutral, and dry.
-
Expected Yield: 70-80%
Step 4: Deprotection of N-(5-bromo-2-nitro-3,4-dimethylphenyl)acetamide
-
Procedure: Reflux the N-(5-bromo-2-nitro-3,4-dimethylphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for several hours. Monitor the reaction by TLC until the starting material is consumed. Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product, 5-bromo-3,4-dimethyl-2-nitroaniline. Filter, wash with water, and dry.
-
Expected Yield: 85-95%
Step 5: Reduction of 5-Bromo-3,4-dimethyl-2-nitroaniline
-
Procedure: Suspend 5-bromo-3,4-dimethyl-2-nitroaniline in a mixture of ethanol and water. Add iron powder and a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux and stir vigorously. The reaction is typically complete within a few hours (monitored by TLC). Cool the reaction, filter through celite to remove the iron salts, and concentrate the filtrate. Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.
-
Expected Yield: 80-90%
Pathway 2: From 4-Bromo-1,2-dimethylbenzene
Step 1: Dinitration of 4-Bromo-1,2-dimethylbenzene
-
Procedure: To a vigorously stirred, cooled mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 4-bromo-1,2-dimethylbenzene, maintaining a low temperature. After the addition, the reaction mixture is allowed to stir at a controlled temperature for several hours. The reaction progress should be carefully monitored by TLC or GC-MS. Upon completion, the mixture is poured onto ice, and the precipitated dinitro product, 5-bromo-1,2-dimethyl-3,4-dinitrobenzene, is collected by filtration, washed thoroughly with water, and dried.
-
Expected Yield: 60-75%
Step 2: Reduction of 5-Bromo-1,2-dimethyl-3,4-dinitrobenzene
-
Procedure: The dinitro compound can be reduced to the corresponding diamine using a variety of reducing agents. A common method involves the use of iron powder in the presence of an acid such as hydrochloric acid or acetic acid in a suitable solvent like ethanol or water. Alternatively, tin(II) chloride in concentrated hydrochloric acid can be employed. The reaction is typically carried out at elevated temperatures. After the reduction is complete, the workup involves filtration of the metal salts and extraction of the product into an organic solvent, followed by washing, drying, and solvent removal to afford this compound.
-
Expected Yield: 85-95%
Cost-Analysis Breakdown
The following tables provide a more detailed, albeit estimated, cost breakdown for the reagents required in each pathway to synthesize 100g of the final product, assuming the median of the expected yield ranges.
Pathway 1: Reagent Cost Estimation
| Reagent | Molar Mass ( g/mol ) | Required Moles | Required Mass (g) | Price (USD/kg) | Estimated Cost (USD) |
| 3,4-Dimethylaniline | 121.18 | ~0.92 | ~111.5 | 50 - 100 | 5.58 - 11.15 |
| Acetic anhydride | 102.09 | ~1.0 | ~102.1 | 20 - 40 | 2.04 - 4.08 |
| N-Bromosuccinimide | 177.98 | ~0.83 | ~147.7 | 100 - 150 | 14.77 - 22.16 |
| Nitric Acid (70%) | 63.01 | ~1.0 | ~63.0 (as 100%) | 5 - 10 | 0.45 - 0.90 |
| Sulfuric Acid (98%) | 98.08 | Catalytic/Solvent | Varies | 2 - 5 | 1.00 - 2.50 |
| Hydrochloric Acid (37%) | 36.46 | Solvent/Catalyst | Varies | 1 - 3 | 1.00 - 3.00 |
| Iron Powder | 55.85 | ~2.5 | ~139.6 | 10 - 20 | 1.40 - 2.80 |
| Total | ~$26 - $47 |
Pathway 2: Reagent Cost Estimation
| Reagent | Molar Mass ( g/mol ) | Required Moles | Required Mass (g) | Price (USD/kg) | Estimated Cost (USD) |
| 4-Bromo-1,2-dimethylbenzene | 185.06 | ~0.77 | ~142.5 | 150 - 250 | 21.38 - 35.63 |
| Nitric Acid (fuming) | 63.01 | ~1.8 | ~113.4 | 15 - 25 | 1.70 - 2.84 |
| Sulfuric Acid (98%) | 98.08 | Solvent | Varies | 2 - 5 | 2.00 - 5.00 |
| Iron Powder | 55.85 | ~4.6 | ~256.9 | 10 - 20 | 2.57 - 5.14 |
| or Tin(II) chloride | 189.62 | ~2.3 | ~436.1 | 50 - 80 | 21.81 - 34.89 |
| Hydrochloric Acid (37%) | 36.46 | Solvent/Catalyst | Varies | 1 - 3 | 1.00 - 3.00 |
| Total (with Iron) | ~$29 - $52 | ||||
| Total (with SnCl2) | ~$48 - $81 |
Conclusion and Recommendations
Based on this preliminary cost-analysis, Pathway 2, utilizing iron powder for the reduction step, appears to be the more cost-effective route for the synthesis of this compound. This is primarily due to the fewer number of synthetic steps and the lower cost of the starting material and reagents compared to Pathway 1.
However, several factors beyond raw material cost should be considered:
-
Experimental Feasibility and Yields: The yields presented are theoretical estimates. Actual experimental yields will significantly impact the overall cost-effectiveness. The multi-step nature of Pathway 1 introduces more opportunities for material loss.
-
Reaction Conditions and Safety: The dinitration in Pathway 2 requires the use of fuming nitric acid, which is highly corrosive and requires stringent safety precautions. The acetylation and subsequent steps in Pathway 1 are generally considered to be more manageable in a standard laboratory setting.
-
Purification: The ease of purification of intermediates and the final product can vary between the two pathways, affecting time and solvent costs.
-
Scale-up: For larger-scale production, the cost-effectiveness of Pathway 2 might become even more pronounced. However, the handling of large quantities of fuming nitric acid would be a significant consideration.
Recommendation: For laboratory-scale synthesis where cost is a primary driver, Pathway 2 with iron-mediated reduction is the recommended starting point for optimization. For researchers prioritizing operational simplicity and avoiding hazardous reagents like fuming nitric acid, Pathway 1 offers a viable, albeit potentially more expensive, alternative. It is strongly recommended that small-scale trial runs of both pathways be conducted to determine actual yields and purification requirements before committing to a larger-scale synthesis.
Safety Operating Guide
Safe Disposal of 5-Bromo-3,4-dimethylbenzene-1,2-diamine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides detailed procedural guidance for the safe disposal of 5-Bromo-3,4-dimethylbenzene-1,2-diamine, a compound frequently used in pharmaceutical research and development. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
I. Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.
Summary of Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Clothing: Protective work clothing.
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[1]
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA approved respirator is recommended.
II. Quantitative Data Summary
| Property | Value | Reference |
| Physical State | Solid | [1] |
| Appearance | Beige | [1] |
| Melting Point/Range | 70 - 74 °C / 158 - 165.2 °F | [1] |
| Molecular Formula | C8 H11 Br N2 | [1] |
| Molecular Weight | 215.10 | [1] |
III. Spill and Waste Management Protocol
In the event of a spill or when disposing of waste containing this compound, the following step-by-step procedure must be followed.
Experimental Protocol for Spill Cleanup:
-
Ensure adequate ventilation and wear the appropriate personal protective equipment.[1][2]
-
Contain the spill: Prevent further spreading of the solid material.
-
Clean-up: Carefully sweep or shovel the spilled material into a suitable, labeled, and closed container for disposal.[1] Avoid generating dust.
-
Decontaminate the area: Wash the spill area with soap and water.
-
Dispose of contaminated materials: All materials used for cleanup, including contaminated clothing, should be placed in a hazardous waste container for proper disposal.
Disposal of Waste Material: Waste containing this compound is classified as hazardous.[1]
-
Segregation: Do not mix this waste with other non-hazardous laboratory waste.
-
Containerization: Place the waste in a clearly labeled, sealed, and suitable container.[1]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[1] Contaminated packaging should be disposed of in the same manner.[1]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-Bromo-3,4-dimethylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 5-Bromo-3,4-dimethylbenzene-1,2-diamine, a versatile intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[2][3] It is also known to cause skin and serious eye irritation.[2][3]
CLP Classification (Regulation (EC) No. 1272/2008): [2]
-
Acute toxicity, Oral (Category 4)
-
Acute toxicity, Dermal (Category 4)
-
Acute toxicity, Inhalation (Category 4)
-
Skin corrosion/irritation (Category 2)
-
Serious eye damage/eye irritation (Category 2)
-
Specific target organ toxicity - single exposure (Category 3), Respiratory system
Quantitative Data Summary
| Property | Value | Reference |
| Physical State | Solid | [2] |
| Appearance | Beige | [2] |
| Melting Point/Range | 70 - 74 °C / 158 - 165.2 °F | [2] |
| Storage Temperature | 4°C | [4] |
Operational and Disposal Plans
Strict adherence to the following procedures is mandatory to ensure personal and environmental safety.
Engineering Controls
-
Primary Control: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to keep vapor concentrations below permissible exposure limits.[6]
-
Emergency Equipment: A safety shower, eyewash station, and fire extinguisher must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure.[5] The following PPE is required at all times when handling this compound:
| Protection Level | Equipment | Purpose |
| Eye and Face | Chemical splash goggles and face shield | Goggles protect against splashes; a face shield offers broader protection, especially during reactions or when handling larger quantities.[5] |
| Hand | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[5] |
| Body | Flame-resistant laboratory coat | To protect skin and personal clothing from contamination.[5] |
| Foot | Closed-toe, chemical-resistant shoes | To protect feet from spills.[5] |
| Respiratory | NIOSH-approved respirator | Required if working outside a fume hood or if engineering controls are insufficient. The type depends on airborne concentration.[3][5] |
Step-by-Step Handling Protocol
-
Preparation:
-
Handling:
-
Don all required PPE before entering the handling area.
-
Weighing: Use a balance inside the fume hood or a ventilated balance enclosure.
-
Dissolving: Add the solid compound slowly to the solvent to prevent splashing.[5]
-
Reactions: Securely set up all glassware within the fume hood.
-
-
Post-Handling:
Storage
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6]
-
Keep containers tightly closed to prevent the release of vapors.[2][6]
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[3][7]
Disposal Plan
-
Waste Classification: All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in designated, labeled, and sealed hazardous waste containers.
-
Solid Waste: Contaminated materials such as gloves, filter paper, and empty containers must be collected in a designated solid hazardous waste container.[6]
-
Disposal: Dispose of all waste in accordance with institutional, local, and national regulations. Do not release into the environment.[2][8]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] If skin irritation occurs, seek medical advice.[2]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] Seek immediate medical attention.[7]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] Call a poison center or doctor if you feel unwell.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2][8] Seek immediate medical attention.[7]
-
Spills: Evacuate the area. Wearing full PPE, sweep up the solid material and place it into a suitable container for disposal.[2] Avoid dust formation.[2][8]
Experimental Workflow and Safety Diagram
The following diagram illustrates the essential workflow for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
